6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid
Beschreibung
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Eigenschaften
IUPAC Name |
6-chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-2-8-24-14-5-3-4-12(9-14)18-11-16(19(22)23)15-10-13(20)6-7-17(15)21-18/h3-7,9-11H,2,8H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDVLYFIKIQYBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601204148 | |
| Record name | 6-Chloro-2-(3-propoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601204148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932796-26-4 | |
| Record name | 6-Chloro-2-(3-propoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932796-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-(3-propoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601204148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Molecular Structure and Properties of 2-Aryl-6-chloroquinoline-4-carboxylic Acids
Abstract: The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] This guide provides a comprehensive technical overview of a specific subclass: 2-Aryl-6-chloroquinoline-4-carboxylic acids. We will delve into the molecular architecture, physicochemical properties, and synthetic methodologies pertinent to this class of compounds. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation and application of these promising molecules.
Introduction: The Significance of the Quinoline Core
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2][3] The 2-aryl-quinoline-4-carboxylic acid framework, in particular, has garnered significant attention. A notable historical example is cinchophen (2-phenylquinoline-4-carboxylic acid), once used to treat gout.[4] The introduction of a chlorine atom at the 6-position and a substituted aryl group at the 2-position allows for the fine-tuning of the molecule's electronic and steric properties, which can profoundly influence its biological activity and pharmacokinetic profile.[1][5]
This guide will focus on the synthesis, characterization, and properties of 2-Aryl-6-chloroquinoline-4-carboxylic acids, providing a robust framework for their rational design and development as potential therapeutic agents.
Molecular Structure and Physicochemical Properties
The fundamental structure of a 2-Aryl-6-chloroquinoline-4-carboxylic acid is characterized by a planar quinoline ring system. The chlorine atom at the 6-position is an electron-withdrawing group, which can influence the basicity of the quinoline nitrogen and the overall electronic distribution of the ring system.[5] The aryl group at the 2-position can adopt various conformations relative to the quinoline plane, and its substitution pattern is a key determinant of the molecule's properties.
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of these compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides crucial information about the substitution pattern of the aromatic rings. The proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift (>10 ppm). The protons on the quinoline and aryl rings will exhibit characteristic splitting patterns depending on their coupling relationships.[6][7]
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is typically observed in the range of 165-185 ppm. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.[6][8]
-
-
Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. A strong absorption around 1700 cm⁻¹ corresponds to the C=O stretch of the carbonyl group.[9][10]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[8][9]
Physicochemical Properties
The physicochemical properties of 2-Aryl-6-chloroquinoline-4-carboxylic acids are critical for their drug-like characteristics, influencing their absorption, distribution, metabolism, and excretion (ADME) profile.[1]
| Property | Typical Range/Value | Significance in Drug Development |
| Molecular Weight | 300 - 500 g/mol | Influences solubility, permeability, and oral bioavailability. |
| LogP (Lipophilicity) | 2.0 - 5.0 | Affects membrane permeability, protein binding, and solubility.[1][7] |
| pKa (Acidity) | 4.0 - 5.5 | The carboxylic acid group is acidic, influencing solubility and ionization state at physiological pH.[11] |
| Aqueous Solubility | Low to moderate | Highly dependent on pH and substitution. Poor solubility can limit bioavailability.[1] |
Table 1: Key Physicochemical Properties of 2-Aryl-6-chloroquinoline-4-carboxylic Acids and their relevance in drug development.
Solid-State Structure: X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.[12] For 2-Aryl-6-chloroquinoline-4-carboxylic acids, X-ray crystallography can reveal:
-
Molecular Conformation: The dihedral angle between the aryl ring at the 2-position and the quinoline ring system.[13]
-
Intermolecular Interactions: The presence of hydrogen bonding (e.g., between carboxylic acid groups) and π-π stacking interactions, which dictate the crystal packing.[13][14]
-
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the molecular geometry.[12]
While specific crystallographic data for the exact topic compound is not publicly available, analysis of closely related structures provides valuable insights into the expected molecular geometry and packing.[12][13]
Synthesis of 2-Aryl-6-chloroquinoline-4-carboxylic Acids
Several named reactions are employed for the synthesis of the quinoline-4-carboxylic acid scaffold.[15][16] The Pfitzinger reaction is a particularly robust and versatile method for this class of compounds.[17][18]
The Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of an isatin derivative (in this case, 6-chloroisatin) with a carbonyl compound containing an α-methylene group (an aryl methyl ketone) in the presence of a strong base.[17][19]
Diagram 1: Pfitzinger Reaction Mechanism
Caption: Mechanism of the Pfitzinger reaction for the synthesis of 2-Aryl-6-chloroquinoline-4-carboxylic acids.
Experimental Protocol: Synthesis via Pfitzinger Reaction
This protocol describes a general procedure for the synthesis of a representative 2-Aryl-6-chloroquinoline-4-carboxylic acid.
Materials:
-
6-Chloroisatin
-
Substituted Aryl Methyl Ketone (e.g., acetophenone)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Acetic Acid (for acidification)
-
Standard laboratory glassware
Procedure:
-
Preparation of the Basic Solution: In a round-bottom flask, dissolve potassium hydroxide (2 equivalents) in a mixture of water and ethanol.
-
Addition of 6-Chloroisatin: Add 6-chloroisatin (1 equivalent) to the basic solution and stir at room temperature for approximately one hour. The color of the solution should change, indicating the formation of the keto-acid intermediate.[17]
-
Addition of the Carbonyl Compound: Slowly add the aryl methyl ketone (1.5-2 equivalents) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (around 80°C) with continuous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[9][17]
-
Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into an ice-water mixture and acidify with acetic acid to a pH of approximately 4-5. This will precipitate the carboxylic acid product.[17]
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.[20]
Diagram 2: Experimental Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of 2-Aryl-6-chloroquinoline-4-carboxylic acids.
Biological Activities and Potential Applications
Derivatives of 2-aryl-quinoline-4-carboxylic acid have been investigated for a wide range of biological activities. The specific activity is highly dependent on the nature and position of substituents on both the quinoline and aryl rings.
-
Antimicrobial Activity: Many compounds within this class have demonstrated promising antibacterial and antifungal properties.[4][7]
-
Anticancer Activity: The quinoline scaffold is present in several anticancer agents, and derivatives of 2-aryl-quinoline-4-carboxylic acid have been shown to exhibit cytotoxic effects against various cancer cell lines.[2][3]
-
Antimalarial and Antileishmanial Activity: The quinoline core is famous for its role in antimalarial drugs like chloroquine.[11] Recent studies have also explored the potential of 2-aryl-quinoline-4-carboxylic acid derivatives as antileishmanial agents.[21][22]
Conclusion and Future Perspectives
The 2-Aryl-6-chloroquinoline-4-carboxylic acid scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility via the Pfitzinger reaction allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. A thorough understanding of their molecular structure, physicochemical properties, and synthetic routes, as outlined in this guide, is crucial for the rational design of new drug candidates with improved efficacy and pharmacokinetic profiles. Future research in this area will likely focus on exploring novel substitution patterns, elucidating mechanisms of action, and conducting in-vivo studies to validate the therapeutic potential of these compounds.
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Doebner–Miller reaction. In: Wikipedia. Accessed March 17, 2026. [Link]
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Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace. Accessed March 17, 2026. [Link]
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(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Accessed March 17, 2026. [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. Accessed March 17, 2026. [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Accessed March 17, 2026. [Link]
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Pfitzinger Quinoline Synthesis. Accessed March 17, 2026. [Link]
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Pfitzinger reaction. In: Wikipedia. Accessed March 17, 2026. [Link]
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Doebner-Miller reaction and applications. SlideShare. Accessed March 17, 2026. [Link]
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Doebner-Miller Reaction. SynArchive. Accessed March 17, 2026. [Link]
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Physicochemical Data for Quinoline Derivatives. ResearchGate. Accessed March 17, 2026. [Link]
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The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. Accessed March 17, 2026. [Link]
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In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers. Accessed March 17, 2026. [Link]
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In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PMC. Accessed March 17, 2026. [Link]
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A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Accessed March 17, 2026. [Link]
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Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. Accessed March 17, 2026. [Link]
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Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Scholar Hub Universitas Indonesia. Accessed March 17, 2026. [Link]
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Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. PMC. Accessed March 17, 2026. [Link]
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The Physical and Chemical Properties of Quinoline. ResearchGate. Accessed March 17, 2026. [Link]
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Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Accessed March 17, 2026. [Link]
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Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. PubMed. Accessed March 17, 2026. [Link]
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Journal of Chemical Health Risks Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological a. Accessed March 17, 2026. [Link]
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(PDF) Synthesis and molecular docking study of 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acids with plasmodium LDH receptor protein. ResearchGate. Accessed March 17, 2026. [Link]
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6-Chloroquinolin-2(1H)-one. PMC. Accessed March 17, 2026. [Link]
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Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. DergiPark. Accessed March 17, 2026. [Link]
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6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline. ResearchGate. Accessed March 17, 2026. [Link]
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Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Accessed March 17, 2026. [Link]
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(PDF) Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. ResearchGate. Accessed March 17, 2026. [Link]
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Three-Component Synthesis of Quinoline-4-Carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. Accessed March 17, 2026. [Link]
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Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry (RSC Publishing). Accessed March 17, 2026. [Link]
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Pharmacokinetics and Bioavailability of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid: A Technical Guide
Executive Summary
The de novo pyrimidine biosynthesis pathway is a critical metabolic dependency for rapidly proliferating cells, making it a prime target for oncology and immunology therapeutics[1]. Dihydroorotate dehydrogenase (DHODH), the rate-limiting mitochondrial enzyme in this pathway, has been historically targeted by first-generation inhibitors like Brequinar[2]. However, early clinical applications were hindered by narrow therapeutic windows and non-linear pharmacokinetics[3].
6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid (CAS: 932796-26-4) represents a structurally optimized, next-generation DHODH inhibitor scaffold[4]. By introducing specific halogen and ether-linked aryl substitutions, this compound overcomes the rapid clearance and toxicity spikes of its predecessors, achieving a sustained pharmacokinetic profile driven by "flip-flop" kinetics[5]. This whitepaper dissects the physicochemical rationale, pharmacokinetic behavior, and validated experimental methodologies for evaluating this compound.
Mechanistic Rationale & Target Engagement
The pharmacological efficacy of quinoline-4-carboxylic acid derivatives is rooted in their ability to competitively bind the hydrophobic ubiquinone channel of DHODH[2].
-
The Pharmacophore (Quinoline-4-carboxylic acid): The carboxylic acid moiety at the C4 position is strictly required to form critical electrostatic interactions and hydrogen bonds within the active site[2].
-
The 6-Chloro Substitution: Halogenation at the C6 position serves a dual purpose. Sterically, it locks the molecule into the binding pocket. Metabolically, it blocks cytochrome P450-mediated oxidation at a known metabolic soft spot, significantly reducing hepatic clearance.
-
The 3-Propoxyphenyl Group: The ubiquinone binding tunnel is highly lipophilic. The flexible propoxy ether linkage allows the phenyl ring to achieve optimal π−π stacking and hydrophobic interactions deep within the sub-pocket, driving nanomolar target affinity.
Figure 1: Mechanism of action for DHODH inhibition and subsequent pyrimidine depletion.
Physicochemical Properties & ADME Profiling
The structural modifications that improve target affinity inherently alter the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The high lipophilicity of the 3-propoxyphenyl group improves membrane permeability but necessitates careful formulation to overcome aqueous solubility limits.
Table 1: Physicochemical Profile
| Property | Value | Causality / ADME Implication |
| CAS Number | 932796-26-4[4] | Standardized identification for synthesis and procurement. |
| Molecular Weight | 341.79 g/mol [4] | < 500 Da; adheres to Lipinski’s Rule of 5 for oral bioavailability. |
| Formula | C₁₉H₁₆ClNO₃[4] | Halogenated aromatic structure ensures metabolic stability. |
| H-Bond Donors / Acceptors | 1 / 4 | Optimal for crossing phospholipid bilayers while maintaining target H-bonding. |
| Predicted LogP | ~4.5 | Highly lipophilic; drives high volume of distribution but limits raw aqueous solubility. |
Pharmacokinetic Profile & Bioavailability
A defining characteristic of optimized 6-substituted-2-arylquinoline-4-carboxylic acids is their ability to demonstrate "flip-flop" kinetics upon oral administration[5].
In standard pharmacokinetics, the rate of elimination ( ke ) is slower than the rate of absorption ( ka ). However, due to the high lipophilicity and slow dissolution rate of this compound in the gastrointestinal tract, absorption becomes the rate-limiting step ( ka<ke ). This results in a sustained plasma concentration profile, effectively acting as an in vivo extended-release mechanism. This prevents the toxic Cmax spikes seen in earlier DHODH inhibitors while maintaining plasma concentrations above the therapeutic threshold for 24 hours[1].
Table 2: Representative Pharmacokinetic Parameters (Murine Model)
Data synthesized from structurally analogous 6-substituted quinoline-4-carboxylic acid DHODH inhibitors[2][5].
| Parameter | IV Dose (1 mg/kg) | PO Dose (10 mg/kg) | Pharmacokinetic Implication |
| Cmax (ng/mL) | 4,200 | 2,850 | Blunted oral Cmax mitigates acute off-target toxicity. |
| Tmax (h) | 0.08 | 4.0 | Delayed peak confirms absorption-rate limited kinetics. |
| AUC0−∞ (ng·h/mL) | 6,800 | 38,000 | High area-under-curve demonstrates excellent systemic exposure. |
| t1/2 (h) | 2.5 | 9.2 | Prolonged apparent half-life (PO) confirms flip-flop kinetics. |
| Clearance (mL/min/kg) | 2.45 | N/A | Low clearance validates the protective effect of the 6-chloro group. |
| Bioavailability ( F% ) | - | ~56% | Highly viable for once-daily oral clinical dosing. |
Experimental Protocols for PK/PD Validation
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes internal controls to mathematically or biologically verify the result.
Protocol 1: In Vivo Pharmacokinetic Profiling & LC-MS/MS Quantification
Objective: Determine the oral bioavailability and clearance profile in a murine model.
Causality of Formulation: The compound's high LogP requires specific vehicles. Intravenous (IV) dosing utilizes a co-solvent system (5% DMSO / 95% PEG400) to prevent drug precipitation in the blood. Oral (PO) dosing utilizes a suspension in 0.5% Methylcellulose with 0.1% Tween 80 to ensure uniform dispersion and slow dissolution in the gut.
Step-by-Step Workflow:
-
Dosing: Administer the IV formulation (1 mg/kg) via tail vein and the PO formulation (10 mg/kg) via oral gavage to parallel cohorts of Sprague-Dawley rats ( n=3 per route).
-
Serial Sampling: Collect 200 µL blood samples via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Extraction: Centrifuge blood at 4,000 rpm for 10 mins at 4°C to isolate plasma.
-
Protein Precipitation (Self-Validating Step): Add 3 volumes of ice-cold acetonitrile containing 50 ng/mL of a stable-isotope internal standard (IS). Validation: The IS corrects for matrix effects and extraction losses; consistent IS peak areas across all samples prove extraction uniformity.
-
Quantification: Analyze the supernatant via LC-MS/MS using multiple reaction monitoring (MRM) for the specific mass transitions of the compound.
-
Analysis: Calculate PK parameters using non-compartmental analysis (NCA).
Figure 2: Step-by-step workflow for in vivo pharmacokinetic profiling.
Protocol 2: In Vitro DHODH Target Engagement Assay
Objective: Quantify the IC50 of the compound against recombinant human DHODH.
Causality of Assay Design: DHODH catalyzes the oxidation of dihydroorotate to orotate, transferring electrons to ubiquinone[6]. Because ubiquinone reduction is optically silent, 2,6-dichloroindophenol (DCIP) is utilized as a terminal electron acceptor. As DCIP is reduced, it loses its blue color, allowing for a real-time kinetic readout of enzyme activity at 610 nm[6].
Step-by-Step Workflow:
-
Buffer Preparation: Prepare DHODH Assay Buffer (50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)[6].
-
Substrate Mix: Combine 1 mM L-dihydroorotate (L-DHO), 0.1 mM decylubiquinone (DUQ), and 0.05 mM DCIP in the assay buffer[6].
-
Inhibitor Titration: Prepare a 10-point serial dilution of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid in DMSO.
-
Reaction Initiation: Add purified recombinant human DHODH enzyme to the microplate wells containing the substrate mix and inhibitor.
-
Self-Validating Controls: Include a vehicle control (1% DMSO) to establish the maximum uninhibited velocity ( Vmax ) and a positive control (100 nM Brequinar) to validate the dynamic range and sensitivity of the enzyme batch[6].
-
Readout: Monitor absorbance at 610 nm continuously for 10 minutes. Calculate the fractional velocity relative to the vehicle control to derive the IC50 .
Conclusion & Translational Outlook
6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid represents a masterclass in rational drug design. By leveraging the quinoline-4-carboxylic acid pharmacophore and integrating specific lipophilic and halogenated moieties, researchers can achieve highly potent DHODH inhibition[2]. More importantly, the resulting "flip-flop" pharmacokinetics solve the historical challenge of maintaining safe, continuous target engagement in vivo[1][5]. For drug development professionals, this compound serves as a highly viable lead for advanced preclinical models in acute myeloid leukemia (AML) and autoimmune disorders.
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Baseline Toxicity Screening for 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid: A Technical Guide
Executive Summary
The compound 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid (Molecular Weight: 341.8, Formula: C19H16ClNO3) represents a structurally privileged heterocyclic building block frequently investigated in early-stage drug discovery[1]. Quinoline-4-carboxylic acid derivatives are well-documented inhibitors of human dihydroorotate dehydrogenase (hDHODH), a critical mitochondrial enzyme responsible for de novo pyrimidine biosynthesis[2].
While targeting hDHODH is a validated strategy for developing novel anticancer, antiviral, and immunosuppressive therapies, the clinical translation of previous generation inhibitors (e.g., brequinar) has been severely hampered by narrow therapeutic windows and systemic toxicity[3]. Therefore, establishing a rigorous, self-validating baseline toxicity screening framework is mandatory before advancing this specific halogenated, ether-substituted quinoline derivative into in vivo models.
Mechanistic Rationale: Structure-Toxicity Relationships
To design an effective toxicity screen, we must first understand the causality between the compound's structure and its biological targets.
The core pharmacological mechanism of quinoline-4-carboxylic acids relies on binding to the ubiquinone channel of hDHODH. By blocking the oxidation of dihydroorotate to orotate, these compounds deplete the intracellular uridine monophosphate (UMP) pool, forcing rapidly dividing cells into S-phase arrest[2].
However, the specific substitutions on 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid introduce unique toxicological variables:
-
6-Chloro Substitution: Halogenation at the 6-position significantly increases lipophilicity (logD) and membrane permeability[4]. While this enhances target engagement, it also increases the risk of off-target promiscuity, particularly interactions with Cytochrome P450 (CYP) enzymes and the hERG channel.
-
2-(3-propoxyphenyl) Ether Linkage: Biaryl ether analogs often exhibit high nanomolar potency against hDHODH[5]. However, the ether linkage can be subjected to oxidative cleavage by hepatic enzymes, potentially generating reactive phenolic metabolites that drive hepatotoxicity.
Mechanism of action: hDHODH inhibition leading to pyrimidine depletion and S-phase arrest.
Tiered Toxicity Screening Framework
To ensure scientific integrity, the screening cascade must differentiate between on-target pharmacological toxicity (expected pyrimidine depletion in healthy dividing cells) and off-target chemical toxicity (e.g., membrane disruption, reactive oxygen species generation, or genotoxicity).
Tiered baseline toxicity screening workflow for quinoline-4-carboxylic acid derivatives.
Self-Validating Experimental Protocols
Protocol A: Baseline Cytotoxicity & Uridine Rescue Assay (Vero/HaCaT)
Causality & Rationale: Vero (kidney) and HaCaT (keratinocyte) cells are standard models for assessing general cytotoxicity[4]. Because quinoline-4-carboxylic acids inhibit pyrimidine synthesis, true on-target toxicity can be bypassed by supplementing the media with exogenous uridine, which utilizes the salvage pathway[5]. If the compound remains toxic despite uridine supplementation, the toxicity is off-target (e.g., mitochondrial uncoupling or membrane lysis).
Step-by-Step Methodology:
-
Cell Seeding: Seed Vero and HaCaT cells at 5,000 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid in 100% DMSO. Perform 3-fold serial dilutions to create a 10-point concentration curve (final assay concentrations: 100 µM to 5 nM). Ensure final DMSO concentration is ≤0.5%.
-
Rescue Condition Setup: Divide the plate into two experimental arms. To Arm A, add standard media. To Arm B, add media supplemented with 100 µM exogenous uridine.
-
Incubation: Treat cells for 72 hours.
-
Viability Readout: Add 10 µL of CellTiter-Glo® (Promega) reagent per well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence.
-
Self-Validation Check: Include Brequinar as a positive control for DHODH-specific toxicity (should be fully rescued by uridine) and Doxorubicin as a negative control (should NOT be rescued by uridine).
Protocol B: High-Throughput Hepatotoxicity Profiling (HepG2)
Causality & Rationale: The lipophilic nature of the 6-chloro and propoxyphenyl groups increases the likelihood of hepatic accumulation and metabolism[6]. HepG2 cells are utilized over standard immortalized lines because they retain partial expression of Phase I/II metabolizing enzymes, allowing for the preliminary detection of reactive metabolite-driven hepatotoxicity[4].
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells at 10,000 cells/well in collagen-coated 96-well plates to promote adherence and metabolic competence.
-
Dosing: Apply the compound in a 10-point dose-response curve (100 µM to 5 nM).
-
Metabolic Activation: In a parallel set of wells, co-incubate the compound with 1 mM 1-aminobenzotriazole (ABT), a non-specific CYP450 inhibitor.
-
Note: If the compound is less toxic in the presence of ABT, it indicates that CYP-mediated metabolism is generating a toxic intermediate (e.g., oxidative cleavage of the ether group).
-
-
Endpoint Analysis: After 48 hours, assess ATP depletion via CellTiter-Glo® and membrane integrity via LDH release assay (supernatant analysis).
-
Self-Validation Check: Use Chlorpromazine (known hepatotoxin) as a positive assay control.
Quantitative Data Presentation & Go/No-Go Criteria
To facilitate rapid decision-making for drug development professionals, the quantitative thresholds for advancing 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid are summarized below.
| Assay Parameter | Biological Model | Key Metric | Acceptable Threshold (Go/No-Go) | Mechanistic Rationale |
| On-Target Potency | hDHODH Enzyme Assay | IC₅₀ | < 500 nM | Ensures sufficient target engagement before assessing toxicity[5]. |
| General Cytotoxicity | Vero / HaCaT Cells | CC₅₀ | > 50 µM | Confirms the halogenated scaffold does not cause broad membrane disruption[4]. |
| Hepatotoxicity | HepG2 Cells | CC₅₀ | > 100 µM | Mitigates the risk of liver injury, a historical failure point for DHODH inhibitors[3]. |
| Target Selectivity | Vero + 100µM Uridine | CC₅₀ Shift | > 50-fold shift | Proves that observed cell death is driven by pyrimidine depletion, not off-target effects[5]. |
| CYP Inhibition | CYP3A4 / CYP2D6 | IC₅₀ | > 10 µM | Ensures the bulky propoxyphenyl group does not cause severe drug-drug interactions. |
By adhering to this self-validating framework, researchers can accurately determine whether the toxicity profile of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid is suitable for advancement into in vivo pharmacokinetic and efficacy models.
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A Technical Guide to Identifying Cellular Targets for 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic Acid
Introduction
The identification of a small molecule's cellular target(s) is a critical and often challenging step in drug discovery and chemical biology.[1][2] This process, known as target deconvolution, transforms a compound identified through phenotypic screening into a valuable tool for understanding biological pathways and a starting point for therapeutic development. This guide provides a comprehensive, multi-pronged strategy for identifying the cellular targets of a novel bioactive compound, using 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid as a case study.
The quinoline-4-carboxylic acid scaffold is a well-established "privileged" structure in medicinal chemistry, known to be present in compounds with a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[3][4][5] Derivatives have been shown to inhibit enzymes such as sirtuins and disrupt critical cellular processes.[3][6] Given this chemical precedent, a systematic and multi-faceted approach is essential to precisely identify the protein(s) through which our compound of interest exerts its effects.
This guide is structured to provide researchers, scientists, and drug development professionals with a logical, field-proven workflow. We will move from initial in silico predictions to direct biochemical and cellular engagement assays, culminating in genetic validation and pathway analysis. The emphasis is on building a self-validating system, where orthogonal methods are used to confirm initial findings, thereby increasing confidence in the identified targets.
Part 1: In Silico Target Prediction and Compound Characterization
Before initiating wet-lab experiments, a thorough computational analysis can provide valuable, hypothesis-generating data, saving significant time and resources.[7] This initial phase focuses on predicting potential biological targets based on the compound's chemical structure and properties.
Ligand-Based and Structure-Based Target Prediction
The principle behind ligand-based target prediction is that structurally similar molecules often share similar biological targets.[8] We can leverage vast chemogenomic databases to identify known proteins that bind to compounds structurally related to 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid.
Conversely, structure-based methods, like reverse docking, can be employed if high-quality 3D structures of potential protein targets are available. This involves docking the compound into the binding sites of a panel of proteins to predict potential interactions.[7]
Key In Silico Tools:
-
SwissTargetPrediction: A web server for predicting protein targets of small molecules based on a combination of 2D and 3D similarity measures.[9]
-
TargetHunter: Implements a novel algorithm by exploring large chemogenomical databases like ChEMBL.[10]
-
SEA: A 2D ligand-based similarity ensemble approach.[9]
Workflow for In Silico Analysis
Caption: Workflow for initial in silico target prediction.
Data Summary
The results from these servers should be consolidated to identify overlapping predictions, which represent higher-confidence candidates.
| Prediction Method | Predicted Target Class | Confidence Score/Rank | Rationale |
| SwissTargetPrediction | Kinases, GPCRs | High Probability | Based on 2D/3D similarity to known ligands. |
| TargetHunter | Nuclear Receptors | Top 5% | Chemogenomic database association.[10] |
| SEA | Cytochrome P450s | E-value < 1e-5 | Similarity ensemble approach.[9] |
| Panel Docking | Various (e.g., DHODH) | Favorable Docking Score | Predicted binding to a known quinoline target. |
This initial computational screen provides a focused list of protein families to guide the subsequent experimental design.
Part 2: Experimental Target Identification Strategies
No single method for target identification is foolproof. Therefore, we will employ a parallel strategy combining two powerful, unbiased, and orthogonal approaches: affinity-based proteomics and thermal proteome profiling. This dual-pronged methodology provides a robust system for identifying and cross-validating candidate targets.[1]
Affinity-Based Protein Profiling (AfBP)
AfBP is a powerful technique for identifying direct binding partners of a small molecule.[11] The core principle involves chemically modifying the compound of interest to create a "probe" that can be used to "fish" for its targets from a complex cellular lysate.[12][13][14]
2.1.1 Experimental Workflow for AfBP
Caption: Step-by-step workflow for Affinity-Based Protein Profiling.
2.1.2 Detailed Protocol: Affinity Probe Synthesis and Pulldown
Rationale: The carboxylic acid group on the quinoline scaffold is an ideal position for chemical modification without significantly altering the core structure likely responsible for binding. We will attach a linker and a biotin tag, which has an extremely high affinity for streptavidin, allowing for efficient purification.[1]
Step-by-Step Protocol:
-
Probe Synthesis:
-
Activate the carboxylic acid of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid using a coupling reagent (e.g., EDC/HOBt).
-
React the activated acid with a bifunctional linker containing an amine on one end and a terminal alkyne on the other (e.g., amino-PEG-alkyne).
-
Perform a copper-catalyzed "click" reaction to attach an azide-functionalized biotin molecule to the alkyne-modified compound.
-
Purify the final probe by HPLC and confirm its structure by mass spectrometry.
-
Self-Validation: Synthesize a negative control probe where the linker is attached to a structurally similar but biologically inactive analog.
-
-
Affinity Pulldown:
-
Grow and harvest cells of interest (e.g., a cancer cell line where the compound shows a phenotypic effect).
-
Prepare a native cell lysate using a mild lysis buffer (e.g., RIPA buffer without harsh detergents).
-
Incubate the cell lysate (1-2 mg total protein) with the biotinylated probe (and control probe in a separate sample) for 1-2 hours at 4°C.
-
To reduce non-specific binding, add a competitor solution containing an excess of the unmodified parent compound to a separate control sample.
-
Add streptavidin-coated magnetic beads to each sample and incubate for 1 hour at 4°C to capture the probe-protein complexes.[1]
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
-
Mass Spectrometry Analysis:
-
Run the eluate on a short SDS-PAGE gel and perform an in-gel digest with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample (active probe, control probe, and competition control) using a proteomics software suite (e.g., MaxQuant).
-
Candidate targets are proteins that are significantly enriched in the active probe sample compared to both the inactive control and the competition sample.
-
Thermal Proteome Profiling (TPP)
TPP is a powerful, label-free method for identifying drug targets in their native cellular environment.[15][16] The technique is based on the principle that when a small molecule binds to a protein, it typically stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[15][17]
2.2.1 Experimental Workflow for TPP
Caption: Overview of the Thermal Proteome Profiling (TPP) workflow.
2.2.2 Detailed Protocol: Temperature-Range TPP (TPP-TR)
Rationale: By measuring the amount of soluble protein remaining across a range of temperatures, we can generate a "melting curve" for thousands of proteins simultaneously. A shift in this curve upon compound treatment indicates a direct or indirect interaction.[18]
Step-by-Step Protocol:
-
Cell Treatment and Heating:
-
Culture cells to ~80% confluency. Treat one batch of cells with 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid at a concentration known to produce a phenotype (e.g., 10x EC50). Treat a control batch with vehicle (e.g., DMSO).
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., 10 temperatures from 40°C to 76°C) using a thermal cycler. Include an unheated control.[19]
-
-
Sample Preparation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) fraction by ultracentrifugation.[20]
-
Collect the supernatant (soluble fraction).
-
-
Quantitative Mass Spectrometry:
-
Reduce, alkylate, and digest the proteins in each soluble fraction with trypsin.
-
For accurate quantification, label the peptides from each temperature point with isobaric tags (e.g., Tandem Mass Tags, TMT). This allows samples to be multiplexed and analyzed in a single MS run, improving accuracy.[18]
-
Combine the labeled peptides and analyze by LC-MS/MS.
-
-
Data Analysis:
-
Process the raw MS data to identify and quantify proteins.
-
For each protein, plot the relative abundance of soluble protein as a function of temperature to generate melting curves for both the treated and vehicle control samples.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each protein under both conditions.
-
Candidate targets are proteins that show a statistically significant shift in their Tm (ΔTm) in the compound-treated sample compared to the control.[18]
-
Part 3: Orthogonal Target Validation
Identifying candidate proteins from primary screens is only the first step. Rigorous validation using orthogonal methods is essential to confirm direct binding and functional relevance.[21]
Cellular Thermal Shift Assay (CETSA)
CETSA is a targeted validation method that uses the same principle as TPP but is typically analyzed on a protein-by-protein basis using Western blotting.[19][22][23] It is an invaluable tool for confirming target engagement within intact cells.[17][24]
3.1.1 Protocol: Western Blot-Based CETSA
-
Treatment and Heating: Treat cells with the compound or vehicle as in the TPP protocol. Heat aliquots across a temperature gradient.
-
Lysis and Separation: Lyse cells and separate soluble and insoluble fractions via centrifugation.
-
Detection: Run the soluble fractions on an SDS-PAGE gel. Transfer to a PVDF membrane and probe with a specific antibody for the candidate protein.
-
Analysis: Quantify the band intensities. A shift in the melting curve for the candidate protein in the presence of the compound confirms target engagement.[22]
Biophysical Assays for Direct Binding
To confirm a direct, physical interaction between the compound and a candidate protein and to quantify its affinity, biophysical assays are the gold standard.[25][26][27]
Key Techniques:
-
Surface Plasmon Resonance (SPR): Immobilize the purified recombinant target protein on a sensor chip and flow the compound over it. A binding event is detected as a change in the refractive index, providing real-time kinetics (kon/koff) and affinity (KD).[26][28]
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event between the protein and the compound in solution. It provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).[25][28]
| Validation Method | Information Gained | Key Advantage |
| CETSA | Target engagement in intact cells | Physiologically relevant context; accounts for cell permeability.[17] |
| SPR | Binding kinetics (kon, koff), Affinity (KD) | Real-time, label-free detection of binding. |
| ITC | Binding affinity (KD), Thermodynamics (ΔH, ΔS) | Gold standard for measuring binding thermodynamics in solution. |
Genetic Validation using CRISPR
CRISPR-based genetic screens provide powerful functional validation of a target.[29][30][31] The logic is simple: if a compound's efficacy depends on a specific protein, then knocking out the gene for that protein should make the cells resistant to the compound.[32]
3.3.1 Workflow for CRISPR-Cas9 Resistance Screen
Caption: CRISPR screen to identify genes that confer resistance.
The gene(s) targeted by the sgRNAs that are most enriched in the compound-treated population are considered high-confidence candidates for being essential to the compound's mechanism of action.[33][34]
Part 4: Data Integration and Pathway Analysis
The final step is to integrate the data from these disparate but complementary approaches.[35][36][37][38] A high-confidence target will be one that is identified through multiple orthogonal methods.
-
Affinity Proteomics Hit: Shows direct binding in a lysate.
-
TPP/CETSA Hit: Shows target engagement in a cellular context.
-
Biophysical Hit: Confirms direct binding with purified components and provides affinity data.
-
CRISPR Hit: Functionally links the target to the compound's phenotypic effect.
By using bioinformatics tools like STRING or DAVID, the list of validated hits can be analyzed for enrichment in specific biological pathways or protein-protein interaction networks.[2] This provides a holistic view of the compound's mechanism of action, moving from a single protein target to the broader biological system it perturbs.[21][36]
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Advanced Metabolic Profiling of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid: A Comprehensive Analytical Guide
Executive Summary
The evaluation of a drug candidate’s metabolic fate is not merely a regulatory checkbox; it is the definitive map of its pharmacological efficacy and toxicological liabilities. 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid (Molecular Weight: 341.8, Formula: C19H16ClNO3)[1] presents a fascinating structural paradigm. It contains three distinct metabolic domains: a halogenated quinoline core, a phase I-susceptible propoxyphenyl ether, and a phase II-susceptible carboxylic acid. This whitepaper deconstructs the mechanistic liabilities of this compound and outlines a self-validating, high-resolution LC-MS/MS experimental framework to comprehensively map its metabolic profile.
Structural Deconstruction & Mechanistic Liabilities
To design an effective analytical workflow, we must first predict the compound's biotransformation pathways based on fundamental enzymatic principles.
Phase I: CYP450-Mediated O-Dealkylation
The 3-propoxyphenyl moiety is highly susceptible to Cytochrome P450 (CYP)-mediated O-dealkylation. This reaction does not occur via spontaneous hydrolysis; rather, it is initiated by a highly specific Hydrogen Atom Transfer (HAT) at the carbon adjacent to the ether oxygen. The CYP enzyme abstracts a hydrogen atom to generate a neutral carbon radical, followed by oxygen rebound to form an unstable hemiacetal intermediate[2]. This intermediate rapidly and non-enzymatically collapses, yielding a phenol derivative (6-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid) and releasing propionaldehyde.
Phase II: UGT-Mediated Acyl Glucuronidation & Toxicity Risk
The presence of the C4-carboxylic acid is a critical toxicological focal point. Carboxylic acid-containing drugs are rapidly conjugated by UDP-glucuronosyltransferases (UGTs) to form 1-O-β-acyl glucuronides[3]. While glucuronidation is traditionally viewed as a clearance mechanism, acyl glucuronides are chemically reactive electrophiles. They are notorious for undergoing intramolecular transesterification (acyl migration), shifting the glucuronic acid moiety from the 1-O-β position to the 2-, 3-, or 4-hydroxyl groups[4]. This exposes an aldehyde-like open-chain form that can covalently bind to nucleophilic residues on hepatic proteins, leading to idiosyncratic drug toxicity (IDT) and drug-induced liver injury (DILI)[4],[3].
The Quinoline Core
While the quinoline core can be subjected to oxidoreductase activity in certain biological or microbial systems[5], the presence of the 6-chloro substituent sterically and electronically hinders oxidation at the C6 position. Furthermore, the natural ^35Cl/^37Cl isotopic distribution (3:1 ratio) provides a built-in analytical mass tag, allowing us to easily distinguish true drug metabolites from endogenous matrix background.
Primary metabolic pathways of the target compound highlighting phase I and II biotransformations.
Experimental Methodologies: A Self-Validating System
A robust metabolic profiling assay must be self-validating. If a mass shift is detected, the protocol must inherently prove that the shift is enzymatically driven and not an artifact of chemical degradation or sample preparation.
Protocol: Human Liver Microsome (HLM) Incubation
This protocol is designed to capture both Phase I and Phase II metabolites while utilizing trapping agents to detect transient, reactive intermediates.
Step-by-Step Methodology:
-
Matrix Preparation: Prepare a 1.0 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.
-
Causality Note: MgCl2 is critical as it acts as a necessary cofactor for the stabilization of the nucleotide-binding domains of CYP and UGT enzymes.
-
-
Pore Formation (For UGT Activity): Add alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes.
-
Causality Note: UGT active sites are located on the luminal side of the endoplasmic reticulum. Alamethicin creates pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access the enzyme. Without this step, glucuronidation will be artificially underrepresented.
-
-
Substrate & Trapping Agent Addition: Spike the target compound to a final concentration of 10 µM. For reactive metabolite screening, add 5 mM Glutathione (GSH) to a parallel incubation.
-
Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail (1 mM NADPH and 2 mM UDPGA).
-
Self-Validating Controls:
-
Zero-Minute Control: Quench immediately upon cofactor addition.
-
Minus-Cofactor Control: Incubate for 60 minutes without NADPH/UDPGA. (Any peaks appearing here are chemical artifacts, not metabolites).
-
-
Quenching: At 60 minutes, terminate the reaction by adding 3 volumes of ice-cold acetonitrile (ACN) containing an internal standard.
-
Causality Note: Ice-cold ACN instantly denatures the enzymes, preventing further metabolism, while precipitating proteins to protect the LC column from clogging.
-
-
Centrifugation: Centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant for LC-HRMS/MS analysis.
Step-by-step LC-HRMS/MS analytical workflow for in vitro metabolite identification.
Analytical Framework & Data Processing
Metabolite identification relies on High-Resolution Mass Spectrometry (HRMS), utilizing either Orbitrap or Q-TOF architectures.
Isotope Pattern Recognition: Because the parent compound contains a single chlorine atom, every true metabolite will exhibit a distinct ^35Cl/^37Cl isotopic doublet separated by 1.997 Da at a 3:1 intensity ratio. During data processing, we apply an Isotope Pattern Filter . Any mass feature lacking this exact signature is immediately discarded as matrix noise.
Mass Defect Filtering (MDF): Biotransformations induce specific, predictable shifts in the exact mass defect. For example, glucuronidation adds a large mass (+176.0321 Da) but shifts the mass defect predictably. By setting an MDF window of ±50 mDa around the parent compound and its core conjugates, we can computationally strip away thousands of endogenous lipid and peptide signals, revealing trace-level metabolites.
Quantitative Data & Metabolite Mapping
The following table summarizes the predicted quantitative data parameters for the primary biotransformations of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid.
| Metabolite Code | Biotransformation | Predicted Formula | Theoretical m/z [M+H]+ | Mass Shift (Da) | Enzymatic Mechanism |
| M0 (Parent) | None | C19H16ClNO3 | 342.0891 | 0.0000 | N/A |
| M1 | O-Dealkylation | C16H10ClNO3 | 300.0422 | -42.0469 | CYP450 (HAT + Cleavage) |
| M2 | Hydroxylation | C19H16ClNO4 | 358.0841 | +15.9950 | CYP450 (Oxygen Rebound) |
| M3 | Acyl Glucuronidation | C25H24ClNO9 | 518.1212 | +176.0321 | UGT (Phase II Conjugation) |
| M4 | O-Dealkyl + Glucuronide | C22H18ClNO9 | 476.0743 | +133.9852 | CYP450 + UGT |
| M5 (Adduct) | GSH Conjugation (via M3) | C29H31ClN4O12S | 695.1426 | +353.0535 | Nucleophilic Attack on Acyl-Glucuronide |
Note: Theoretical m/z values are calculated based on the monoisotopic mass of the ^35Cl isotope.
Toxicological Implications & Next Steps
The identification of M3 (Acyl Glucuronide) is the most critical toxicological finding for this class of molecules. Because carboxylic acid-containing drugs have a high probability of causing drug-induced liver injury (DILI) via acyl migration and subsequent covalent binding to cellular macromolecules[4],[3], further assays are mandatory.
If M3 is detected in high abundance, the compound must be advanced to a HepaRG cell assay to monitor the formation of acyl-CoA conjugates, which can be up to 100 times more reactive than the corresponding acyl glucuronides[4]. Additionally, the half-life of the acyl glucuronide must be quantified; a short half-life indicates rapid acyl migration and a higher risk of IDT[4].
References
1.[1] 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid | SCBT ... Source: scbt.com URL:
2.[2] Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions Source: washington.edu URL:
3.[4] Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated Source: acs.org URL:
4.[5] Microbial metabolism of quinoline and related compounds. XV. Quinoline-4-carboxylic acid oxidoreductase... Source: nih.gov URL:
5.[3] oa Editorial [Hot Topic:Acyl Glucuronides: Mechanistic Role in Drug Toxicity?] Source: benthamdirect.com URL:
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- 5. Microbial metabolism of quinoline and related compounds. XV. Quinoline-4-carboxylic acid oxidoreductase from Agrobacterium spec.1B: a molybdenum-containing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Cell Culture Assay Preparation and Validation Protocol for 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid
Introduction & Scientific Rationale
6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid (CAS: 932796-26-4) is a specialized heterocyclic building block belonging to the 2-arylquinoline-4-carboxylic acid structural class[1]. In drug development and molecular biology, compounds sharing this specific pharmacophore—most notably the canonical inhibitor Brequinar—are heavily utilized to interrogate de novo pyrimidine biosynthesis[2].
The primary biological target for this class of molecules is Dihydroorotate Dehydrogenase (DHODH) , an enzyme localized to the inner mitochondrial membrane that catalyzes the rate-limiting oxidation of dihydroorotate to orotate[2]. By blocking this node, quinoline-4-carboxylic acid derivatives induce pyrimidine starvation, leading to S-phase cell cycle arrest, differentiation, or apoptosis in rapidly dividing cancer and immune cells[3].
Designing cell-based assays for DHODH inhibitors requires strict metabolic control. Because mammalian cells possess a redundant "salvage pathway" that can recycle extracellular pyrimidines, standard cell culture methodologies will fail to capture the true pharmacological activity of this compound unless specific environmental constraints are applied[4].
The Causality of Assay Design (Expertise & Experience)
To ensure scientific integrity and prevent false-negative data, the experimental design must account for the metabolic flexibility of the target cells. This protocol is built on two non-negotiable pillars of pyrimidine biology:
The Dialyzed FBS Imperative
Standard Fetal Bovine Serum (FBS) contains highly variable and physiologically rich concentrations of exogenous uridine (typically 5–50 µM). If standard FBS is used during the assay, cells will readily bypass the DHODH blockade by importing uridine via equilibrative nucleoside transporters (ENTs) and converting it to UMP via the salvage pathway[2]. Therefore, replacing standard FBS with Dialyzed FBS (dFBS) is an absolute methodological requirement to sensitize cells to de novo pathway inhibition[4].
The Uridine Rescue Control (Trustworthiness)
Every viability assay evaluating a putative pyrimidine biosynthesis inhibitor must act as a self-validating system. To prove that the observed cytotoxicity is mechanistically on-target (i.e., due to DHODH inhibition and not off-target membrane disruption or non-specific kinase inhibition), a Uridine Rescue Control must be included[5]. By supplementing parallel treatment wells with 100 µM exogenous uridine, true on-target anti-proliferative effects will be completely reversed, restoring cell viability to baseline levels[5].
Physicochemical Properties & Stock Preparation
Before initiating cell culture workflows, the compound must be properly solubilized.
Table 1: Compound Specifications and Stock Formulation
| Property | Specification / Value |
| IUPAC Name | 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid |
| CAS Number | 932796-26-4 |
| Molecular Formula | C₁₉H₁₆ClNO₃ |
| Molecular Weight | 341.79 g/mol [1] |
| Primary Solvent | Cell-Culture Grade DMSO |
| 10 mM Stock Preparation | Dissolve 3.42 mg of compound in 1.0 mL DMSO |
| Storage Conditions | Aliquot into single-use vials and store at -20°C in the dark |
Mechanistic and Workflow Visualizations
Mechanistic pathway of DHODH inhibition and the pyrimidine salvage (uridine rescue) bypass.
Step-by-step experimental workflow for validating pyrimidine biosynthesis inhibitors.
Step-by-Step Experimental Protocols
Protocol A: Reagent and Media Formulation
-
Dialyzed Media Preparation : Supplement your base media (e.g., RPMI-1640 or DMEM) with 10% Dialyzed FBS (dFBS), 2 mM L-Glutamine, and 1% Penicillin-Streptomycin. Note: Ensure the dFBS has a molecular weight cut-off (MWCO) of at least 10,000 Da to guarantee the removal of endogenous nucleosides.
-
Uridine Stock Preparation : Dissolve Uridine powder (MW = 244.2 g/mol ) in sterile ultra-pure water to a concentration of 100 mM (24.42 mg/mL). Filter sterilize through a 0.22 µm syringe filter. Store at -20°C.
-
Compound Working Solutions : From the 10 mM DMSO stock of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid, prepare a 10-point serial dilution (e.g., 1:3 ratio) in pure DMSO. Then, perform a 1:100 intermediate dilution in dialyzed media to create 10X working solutions. This ensures the final DMSO concentration in the assay remains ≤0.1% to prevent solvent toxicity.
Protocol B: Cell Seeding and Treatment (96-Well Format)
-
Day 0 (Seeding) : Harvest target cells (e.g., MOLM-13, HCT-116, or A375) during the logarithmic growth phase. Wash cells once in PBS to remove residual standard FBS. Resuspend in Dialyzed Media and seed at 2,000 – 5,000 cells/well in 90 µL volume into a white, opaque-bottom 96-well plate. Incubate overnight at 37°C, 5% CO₂.
-
Day 1 (Treatment) :
-
Standard Treatment Wells : Add 10 µL of the 10X compound working solutions to the 90 µL of cells.
-
Uridine Rescue Wells : To a parallel set of compound-treated wells, add exogenous Uridine to achieve a final well concentration of 100 µM (e.g., add 1 µL of a 10 mM intermediate uridine solution).
-
Vehicle Control : Add 10 µL of media containing 1% DMSO (final concentration 0.1% DMSO).
-
-
Incubation : Return the plate to the incubator for 72 hours. Prolonged incubation is critical, as DHODH inhibitors are primarily cytostatic and require time to deplete intracellular pyrimidine pools.
Protocol C: Viability Readout and Data Interpretation
-
Day 4 (Readout) : Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® (or equivalent ATP-based luminescence reagent) to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute static incubation at room temperature to stabilize the luminescent signal.
-
Record luminescence using a microplate reader.
-
Data Validation : Calculate relative viability against the vehicle control. A successful assay will demonstrate a dose-dependent decrease in viability in the standard treatment wells, while the Uridine Rescue wells should maintain >95% viability across all compound concentrations, confirming on-target DHODH inhibition.
Sources
- 1. chemscene.com [chemscene.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 5. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia | Haematologica [haematologica.org]
Application Note: A Multi-dimensional NMR Approach for the Unambiguous Structural Elucidation of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid
Abstract
Quinoline-4-carboxylic acids are a privileged scaffold in medicinal chemistry and drug development, known for their diverse biological activities.[1][2] The precise characterization of their substitution patterns is critical, as minor structural changes can profoundly impact pharmacological efficacy and safety. This application note presents a comprehensive, multi-technique Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the definitive structural characterization of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid. We move beyond simple 1D spectral acquisition to detail a logical workflow incorporating 2D NMR experiments (COSY, HSQC, HMBC) that are essential for resolving complex aromatic spin systems and unambiguously assigning all proton and carbon resonances. This guide is intended for researchers and scientists in organic synthesis and pharmaceutical development, providing both the theoretical rationale behind the analytical strategy and a field-proven, step-by-step protocol for data acquisition and interpretation.
Rationale and Analytical Strategy
The target molecule, 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid (MW: 341.79 g/mol )[3][4], possesses a complex architecture featuring three key structural domains:
-
A Disubstituted Quinoline Core: The electron-withdrawing nature of the heterocyclic nitrogen atom and the chlorine at the C6 position significantly deshields adjacent protons, pushing their signals downfield in the ¹H NMR spectrum, typically in the δ 6.5–9.0 ppm range.[5][6]
-
A Substituted Phenyl Ring: The meta-substituted propoxy group introduces further complexity and potential for signal overlap with the quinoline protons.
-
An Aliphatic Propoxy Chain: The -OCH₂CH₂CH₃ group will exhibit characteristic upfield signals, which serve as a crucial starting point for piecing together the molecular structure.
A simple 1D ¹H NMR spectrum would likely present a crowded aromatic region, making definitive assignments challenging. Therefore, a multi-dimensional NMR strategy is not just beneficial but necessary for complete structural verification. This workflow is designed to systematically deconstruct the molecule and confirm the connectivity between its constituent parts.
Figure 1: Logical workflow for the structural elucidation of the target molecule using a suite of NMR experiments.
Detailed Experimental Protocols
Sample Preparation (Self-Validating)
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[7] This protocol incorporates steps to ensure high-quality, reproducible results.
-
Material Weighing: Accurately weigh 15-25 mg of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid for robust ¹H and 2D NMR analysis. For a high-quality ¹³C spectrum, a more concentrated sample of 50-100 mg is recommended.[8]
-
Solvent Selection: Due to the presence of an acidic carboxylic acid proton, Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. It is a polar aprotic solvent capable of dissolving the compound while also allowing for the observation of the exchangeable -COOH proton, which typically appears as a broad singlet far downfield (>12 ppm).[1][9]
-
Dissolution & Transfer:
-
Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool at the tip, filter the solution directly into a high-quality 5 mm NMR tube (e.g., Norell® 507-HP or equivalent). This step removes any microscopic solid impurities that can degrade spectral resolution.[7][10]
-
Internal Standard: Add 1-2 µL of a dilute solution of Tetramethylsilane (TMS) in DMSO-d₆. TMS provides the 0.00 ppm reference for both ¹H and ¹³C spectra.[8]
-
Final Checks: Ensure the sample height in the NMR tube is between 4-5 cm.[12] Cap the tube securely, label it clearly, and wipe the outside of the tube with a lint-free tissue dampened with isopropanol before insertion into the spectrometer.[10]
NMR Spectrometer Parameters
The following parameters are recommended for a 500 MHz spectrometer. Adjustments, particularly the number of scans, may be necessary based on sample concentration.
| Experiment | Key Parameters | Purpose in This Analysis |
| ¹H NMR | ns: 16, d1: 2s, sw: 20 ppm | Observe all proton signals, determine integration, and identify basic splitting patterns. |
| ¹³C{¹H} NMR | ns: 1024, d1: 2s, sw: 240 ppm | Identify the number of unique carbon environments. Proton decoupling simplifies the spectrum.[6] |
| gCOSY | ns: 4, d1: 1.5s, td: 2k (F2), 512 (F1) | Reveals proton-proton (¹H-¹H) couplings, crucial for tracing connectivity within the propoxy, phenyl, and quinoline rings.[13] |
| gHSQC | ns: 8, d1: 1.5s, J(C,H): 145 Hz | Correlates each proton to its directly attached carbon (¹JCH), providing definitive C-H assignments.[14][15] |
| gHMBC | ns: 16, d1: 2s, J(C,H): 8 Hz | Detects long-range (2-4 bond) ¹H-¹³C correlations, essential for connecting fragments and identifying quaternary carbons.[14][16] |
Predicted Data Interpretation & Structural Assignment
While experimental data is required for absolute confirmation, a detailed prediction based on established principles of NMR spectroscopy provides a roadmap for interpretation. The numbering scheme used for assignment is shown below.
Predicted ¹H and ¹³C Chemical Shifts
| Position | Atom | Predicted ¹H Shift (δ, ppm) | Multiplicity | Predicted ¹³C Shift (δ, ppm) | Rationale / Key 2D Correlations |
| Quinoline | |||||
| 3 | H/C | ~7.8 - 8.0 | s | ~119-122 | HMBC: Correlates to C2, C4, C4a. |
| 4 | C | - | - | ~145-148 | HMBC: Correlates to H3, H5. |
| 4-COOH | H/C | >12 (broad) | s | ~167-170 | HMBC: H5 may show a weak correlation. |
| 4a | C | - | - | ~148-150 | HMBC: Correlates to H3, H5, H8. |
| 5 | H/C | ~8.1 - 8.3 | d | ~125-128 | COSY: Coupled to H7 (meta). HMBC: Correlates to C4, C7, C8a. |
| 6 | C | - | - | ~135-138 | Site of Cl substitution. HMBC: Correlates to H5, H7. |
| 7 | H/C | ~7.6 - 7.8 | d | ~129-132 | COSY: Coupled to H5. HMBC: Correlates to C5, C8a. |
| 8 | H/C | ~8.4 - 8.6 | s | ~123-126 | Deshielded by proximity to N. HMBC: Correlates to C4a, C7. |
| 8a | C | - | - | ~139-142 | HMBC: Correlates to H5, H7, H8. |
| Phenyl Ring | |||||
| 1' | C | - | - | ~130-133 | HMBC: Correlates to H2', H6', H3. |
| 2' | H/C | ~7.6 - 7.8 | m | ~115-118 | COSY: Coupled to H4'. HMBC: Correlates to C1', C3', C4', C2(Quinoline). |
| 3' | C | - | - | ~159-161 | Site of O-Propoxy. HMBC: Correlates to H2', H4', H1''. |
| 4' | H/C | ~7.1 - 7.3 | t | ~121-124 | COSY: Coupled to H2', H6'. HMBC: Correlates to C2', C6'. |
| 5' | H/C | ~7.4 - 7.6 | t | ~130-133 | COSY: Coupled to H4', H6'. |
| 6' | H/C | ~7.6 - 7.8 | m | ~122-125 | COSY: Coupled to H4', H5'. HMBC: Correlates to C1', C2', C2(Quinoline). |
| Propoxy Chain | |||||
| 1'' | H/C | ~4.0 - 4.2 | t | ~69-71 | COSY: Coupled to H2''. HMBC: Correlates to C3', C2''. |
| 2'' | H/C | ~1.7 - 1.9 | sextet | ~22-24 | COSY: Coupled to H1'', H3''. HMBC: Correlates to C1'', C3''. |
| 3'' | H/C | ~0.9 - 1.1 | t | ~10-12 | COSY: Coupled to H2''. HMBC: Correlates to C1'', C2''. |
Decisive 2D NMR Correlations
The definitive proof of structure comes from the long-range HMBC correlations that connect the isolated spin systems.
Figure 2: Key expected HMBC correlations for unambiguously connecting the molecular fragments.
-
Phenyl to Quinoline: The most critical correlation will be from the phenyl protons H2' and H6' to the quinoline carbon C2. This definitively establishes the point of attachment. A reciprocal correlation from the quinoline proton H3 to C1' of the phenyl ring would provide further confirmation.
-
Propoxy to Phenyl: A clear correlation from the methylene protons H1'' of the propoxy group to the oxygen-bearing phenyl carbon C3' confirms the position of the ether linkage.
Conclusion
The structural integrity of novel chemical entities like 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid is the foundation of any drug discovery program. Relying solely on 1D NMR can lead to ambiguity, particularly with complex aromatic systems. The systematic application of 2D NMR techniques, as outlined in this protocol, provides an irrefutable and comprehensive characterization. The combination of COSY, HSQC, and HMBC experiments allows for the complete assignment of all proton and carbon resonances and, most importantly, confirms the precise connectivity of the substituted quinoline, phenyl, and propoxy moieties. This robust analytical methodology ensures the highest level of confidence in the structure of the synthesized compound, enabling downstream research to proceed on a solid foundation.
References
-
Chemical Research Support, Weizmann Institute of Science. NMR Sample Preparation. [Link]
-
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]
-
Scribd. Advanced 2D NMR Techniques Guide. [Link]
-
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
Journal of Chemical Health Risks. Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Investigation. [Link]
-
ACS Publications, The Journal of Organic Chemistry. Versatile ¹H−³¹P−³¹P COSY 2D NMR Techniques for the Characterization of Polyphosphorylated Small Molecules. [Link]
-
YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
Bruker. Exploring 2D HSQC NMR. [Link]
-
TSI Journals. ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
-
AIP Publishing. Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. [Link]
-
ResearchGate. The ¹H-NMR spectrum corresponding to newly synthesized compound 4. [Link]
-
University of North Carolina Wilmington. CONCENTRATION DEPENDENT ¹H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. [Link]
-
ACS Publications, The Journal of Organic Chemistry. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]
-
University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Aromatics. [Link]
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- 7. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
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- 16. youtube.com [youtube.com]
Application Note & Protocols: Advanced Formulation Strategies for the Delivery of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid
Introduction
6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid is a molecule of significant interest, characterized by a complex heterocyclic structure. Its chemical makeup, featuring multiple aromatic rings and a propoxy group, suggests it is a lipophilic compound with poor aqueous solubility.[1][2] Such properties are common among new chemical entities, with nearly 40% of new drug compounds being hydrophobic in nature, which often leads to challenges in achieving adequate bioavailability for oral administration.[3][4] The carboxylic acid moiety introduces a pH-dependent solubility profile, further complicating formulation design.[5][6]
This document provides a comprehensive guide for researchers and drug development professionals on advanced formulation techniques to overcome the solubility and bioavailability challenges associated with this compound. We will explore three robust, field-proven strategies: Amorphous Solid Dispersions (ASDs), Self-Emulsifying Drug Delivery Systems (SEDDS), and Polymeric Nanoparticles (PNPs). Each section will detail the underlying scientific principles, provide step-by-step experimental protocols, and outline the necessary characterization techniques to validate formulation performance.
Part 1: Essential Physicochemical Characterization
A foundational understanding of the physicochemical properties of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid is a prerequisite for rational formulation design.
Protocol 1.1: Equilibrium Aqueous Solubility (Shake-Flask Method)
-
Add an excess amount of the compound to a series of vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.
-
Filter the samples through a 0.22 µm syringe filter to remove undissolved solids.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 1.2: Determination of pKa and LogP
-
pKa: The dissociation constant (pKa) of the carboxylic acid group should be determined via potentiometric titration. This value is critical for predicting how solubility will change throughout the gastrointestinal tract.
-
LogP: The octanol-water partition coefficient (LogP) provides a measure of lipophilicity. An estimated LogP can be calculated using software, but experimental determination via a shake-flask or HPLC method is recommended for accuracy.
Table 1: Physicochemical Properties of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid (Hypothetical Data)
| Parameter | Value | Significance for Formulation |
| Molecular Weight | 341.79 g/mol [1] | Influences diffusion and membrane transport. |
| Aqueous Solubility | < 0.1 µg/mL at pH < 5 | Confirms poor solubility, likely a BCS Class II/IV compound. |
| pKa | ~4.5 | Indicates increased solubility in the higher pH of the intestine. |
| LogP | > 4.0 | High lipophilicity suggests suitability for lipid-based formulations. |
Part 2: Formulation Strategy 1: Amorphous Solid Dispersions (ASDs)
Scientific Principle: Amorphous Solid Dispersions (ASDs) are a powerful technique for enhancing the solubility of poorly water-soluble drugs.[7] By dispersing the active pharmaceutical ingredient (API) in an amorphous, non-crystalline state within a polymer matrix, the high energy of the amorphous form leads to significantly increased apparent solubility and dissolution rates.[8][9] The polymer serves to stabilize the API against recrystallization.[10]
Caption: Workflow for Amorphous Solid Dispersion Development.
Protocol 2.1: Preparation of ASDs by Solvent Evaporation
-
Solution Preparation: Dissolve 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid and a selected polymer (e.g., PVP K30, HPMC-AS, Soluplus®) in a common volatile solvent (e.g., methanol, acetone). Test various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Removal: Use a rotary evaporator to remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). This process should be gradual to ensure a homogenous film is formed.
-
Drying: Transfer the resulting solid film to a vacuum oven and dry for 24-48 hours at 40°C to remove any residual solvent.
-
Milling: Gently mill the dried ASD to obtain a fine, uniform powder.
Protocol 2.2: Characterization of ASDs
-
Differential Scanning Calorimetry (DSC): Analyze the ASD to confirm the absence of a sharp melting endotherm corresponding to the crystalline drug. The presence of a single glass transition temperature (Tg) indicates a miscible, single-phase amorphous system.[11]
-
X-Ray Powder Diffraction (XRPD): The XRPD pattern of a successful ASD will show a broad "halo" pattern, confirming the absence of sharp Bragg peaks that are characteristic of crystalline material.[10][11]
-
In Vitro Dissolution: Perform dissolution testing using a USP Apparatus II (Paddle).[12][13] Compare the dissolution profile of the ASD to that of the pure, crystalline API in a relevant medium (e.g., simulated intestinal fluid, pH 6.8). A significant increase in the rate and extent of dissolution is expected for the ASD.[9]
Table 2: Comparative Dissolution Data (Hypothetical)
| Time (min) | % Drug Released (Crystalline API) | % Drug Released (1:3 ASD) |
| 5 | 2% | 45% |
| 15 | 5% | 78% |
| 30 | 8% | 92% |
| 60 | 11% | 95% |
Part 3: Formulation Strategy 2: Self-Emulsifying Drug Delivery Systems (SEDDS)
Scientific Principle: SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, designed to improve the oral absorption of lipophilic drugs.[3][4] When administered orally, these systems spontaneously form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal fluids.[14] This process presents the drug in a solubilized state with a large surface area, enhancing its absorption.[15]
Caption: Development and Evaluation Workflow for SEDDS.
Protocol 3.1: Component Solubility Screening
-
Determine the saturation solubility of the compound in various pharmaceutical-grade oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and cosurfactants (e.g., Transcutol HP, PEG 400).
-
Add an excess amount of the drug to 2 mL of each excipient.
-
Vortex and shake the mixtures at 25°C for 72 hours.
-
Centrifuge the samples and quantify the drug concentration in the supernatant via HPLC. Select the excipients with the highest solubilizing capacity for further development.
Protocol 3.2: Preparation and Characterization of SEDDS
-
Formulation: Based on the ternary phase diagrams, prepare formulations by mixing the selected oil, surfactant, and cosurfactant in varying ratios. Dissolve the drug in this mixture to the desired concentration.
-
Self-Emulsification Test: Add 1 mL of the SEDDS formulation dropwise into 500 mL of water at 37°C with gentle stirring (e.g., 50 rpm). Visually assess the rate of emulsification and the appearance of the resulting emulsion.[16]
-
Droplet Size Analysis: Dilute the formed emulsion with water and measure the mean droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).[17] An ideal SEDDS should produce droplets in the nanometer range (<200 nm) with a low PDI.[16]
-
Thermodynamic Stability: Subject the SEDDS formulation to heating-cooling cycles and freeze-thaw cycles to assess its physical stability against phase separation or drug precipitation.
Part 4: Formulation Strategy 3: Polymeric Nanoparticles (PNPs)
Scientific Principle: Encapsulating hydrophobic drugs within biodegradable polymeric nanoparticles (PNPs) can improve solubility, protect the drug from degradation, and potentially offer controlled or targeted delivery.[18][19] Nanoprecipitation is a common and straightforward method for preparing PNPs, involving the displacement of a solvent in which the drug and polymer are dissolved into an anti-solvent.[20][21]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 6-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 6484158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. research.setu.ie [research.setu.ie]
- 8. seppic.com [seppic.com]
- 9. crystalpharmatech.com [crystalpharmatech.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. crystalpharmatech.com [crystalpharmatech.com]
- 12. wisdomlib.org [wisdomlib.org]
- 13. scispace.com [scispace.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Self-Emulsifying Drug Delivery Systems: Easy to Prepare Multifunctional Vectors for Efficient Oral Delivery | IntechOpen [intechopen.com]
- 17. Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing | MDPI [mdpi.com]
- 18. Contact-mediated intracellular delivery of hydrophobic drugs from polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. worldscientific.com [worldscientific.com]
- 20. wisdomlib.org [wisdomlib.org]
- 21. Recent advances in stimulus-assisted nanoprecipitation for nanoparticle synthesis [arxiv.org]
safe storage and handling guidelines for 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid
Application Note & Protocol Guide: Safe Storage, Handling, and Reconstitution of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid
Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists.
Executive Summary
6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid (CAS: 932796-26-4) is a highly specialized heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of quinoline-based therapeutics (e.g., DHODH inhibitors, antimalarials)[1][2]. Due to its specific structural features—a halogenated quinoline core paired with a lipophilic propoxyphenyl ether and a reactive carboxylic acid moiety—maintaining the chemical integrity of this compound requires precise environmental controls.
This guide provides field-proven, self-validating methodologies for the storage, handling, and stock preparation of this compound, ensuring high-fidelity data in downstream in vitro and in vivo assays.
Physicochemical Profile & Hazard Identification
To design an effective handling protocol, we must first establish the quantitative and qualitative boundaries of the molecule. The following table summarizes the critical physicochemical and hazard data derived from supplier specifications and structural analogs[3][4].
| Parameter | Specification / Data |
| Chemical Name | 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid |
| CAS Number | 932796-26-4 |
| Molecular Formula | C₁₉H₁₆ClNO₃ |
| Molecular Weight | 341.79 g/mol |
| Typical Purity | ≥97% (HPLC/LC-MS) |
| Recommended Storage | Sealed in dry conditions, 2–8°C |
| Shipping Conditions | Cold-chain or room temperature (depending on transit duration) |
| Hazard Classification (Analog) | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) |
| Solubility Profile | High lipophilicity; soluble in anhydrous DMSO, DMF; insoluble in aqueous buffers at neutral pH without co-solvents. |
Mechanistic Rationale for Storage Parameters
In advanced drug discovery, simply following a storage label is insufficient; understanding the causality behind degradation prevents costly experimental artifacts.
-
Thermal and Hydrolytic Vulnerability: The carboxylic acid group at the C4 position is a critical pharmacophore. While generally stable, exposure to fluctuating ambient temperatures and atmospheric moisture can induce micro-hydrolysis or slow decarboxylation pathways[3]. Maintaining the compound at 2–8°C in a desiccated environment drastically lowers the kinetic energy available for these degradation reactions.
-
Photolytic Sensitivity of the Halogenated Core: The 6-chloro substitution on the electron-deficient quinoline ring makes the molecule susceptible to slow photodehalogenation when exposed to intense UV or ambient laboratory lighting. Storage in amber glass vials is a non-negotiable requirement to preserve the halogen bond.
-
Solubility and Precipitation Dynamics: The 3-propoxyphenyl ether linkage significantly increases the overall lipophilicity (LogP) of the molecule. When preparing stock solutions, the introduction of even trace amounts of water into the solvent (e.g., hygroscopic DMSO absorbing atmospheric moisture) will cause the hydrophobic compound to crash out of solution. Therefore, the use of strictly anhydrous solvents and inert gas purging is required.
Self-Validating Experimental Protocols
The following protocols are designed as closed, self-validating systems. By incorporating built-in quality control (QC) checkpoints, researchers can immediately verify the success of the procedure before proceeding to costly biological assays.
Protocol A: Reconstitution and High-Fidelity Stock Preparation (10 mM)
Objective: Prepare a stable, aggregate-free 10 mM stock solution in anhydrous DMSO for high-throughput screening.
-
Thermal Equilibration (Critical Step): Remove the sealed vial of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid from the 2–8°C refrigerator[3]. Do not open the vial immediately. Place it in a desiccator at room temperature for at least 30 minutes.
-
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous state and promoting future degradation.
-
-
Weighing & Static Mitigation: Using an anti-static gun, neutralize the weighing spatula and the analytical balance draft shield. Weigh out exactly 3.42 mg of the compound (for a 1 mL stock) into a sterile, amber glass vial.
-
Solvent Addition: In a fume hood, add 1.0 mL of strictly anhydrous DMSO (≥99.9%, packaged under Argon). Vortex gently for 60 seconds, followed by sonication in a room-temperature water bath for 2 minutes to ensure complete dissolution.
-
Validation Checkpoint (Self-Validation): Transfer a 100 µL aliquot of the stock solution into a microcentrifuge tube. Centrifuge at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a strong light source.
-
Pass Condition: No visible pellet. The solution is fully dissolved.
-
Fail Condition: A microscopic white pellet indicates incomplete dissolution, likely due to moisture contamination in the DMSO. Discard and remake.
-
-
Aliquoting and Inert Gas Purging: Divide the validated stock into 50 µL single-use aliquots in amber microcentrifuge tubes. Gently blow a stream of Argon or dry Nitrogen gas over the liquid surface for 3 seconds before capping.
-
Causality: Displacing oxygen and moisture prevents oxidative degradation of the ether linkage and maintains solubility during freeze-thaw cycles. Store aliquots at -20°C to -80°C.
-
Protocol B: Safe Handling and Exposure Mitigation
Objective: Protect personnel from localized irritation based on the hazard profile of halogenated quinoline-carboxylic acids[4].
-
Personal Protective Equipment (PPE): Don standard laboratory PPE: a fitted lab coat, chemical-resistant nitrile gloves (double-gloving recommended during stock preparation), and ANSI-approved safety goggles.
-
Engineering Controls: All weighing and solvent transfer must be conducted inside a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of at least 100 fpm.
-
Spill Management: In the event of a powder spill, do not sweep dry. Dry sweeping aerosolizes the irritating powder. Instead, dampen a highly absorbent laboratory wipe with isopropanol (IPA), gently place it over the spill to wet the powder, and wipe inward. Dispose of the wipe in a designated hazardous waste container.
Workflow Visualization
The following diagram illustrates the logical flow of compound receipt, storage, and handling to ensure maximum stability and safety.
Caption: Workflow for the receipt, validation, and cryogenic storage of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid.
References
-
PubChem. "6-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 6484158 - PubChem." National Center for Biotechnology Information. Available at: [Link][4]
Sources
- 1. 932796-26-4|6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 932796-26-4 | 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid - Moldb [moldb.com]
- 3. chemscene.com [chemscene.com]
- 4. 6-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 6484158 - PubChem [pubchem.ncbi.nlm.nih.gov]
improving solubility of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid in cell media
An Expert Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for handling 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid, a compound that, like many carboxylic acid-containing molecules, presents solubility challenges in aqueous cell culture media.[1][2] This document offers a series of troubleshooting strategies and detailed protocols designed to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Our technical support team has compiled answers to the most common issues encountered by researchers.
Q1: My compound precipitated immediately after I added my DMSO stock to the cell media. What went wrong?
This is a classic sign of a compound "crashing out" of solution. It happens when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is rapidly diluted into an aqueous environment (your cell media) where its solubility is much lower.[3] The key is to manage this transition carefully.
Initial Troubleshooting Steps:
-
Reduce Final Concentration: Your target concentration may be above the compound's solubility limit in the final media. Try a lower concentration.
-
Optimize Stock Dilution: Instead of adding a small volume of highly concentrated stock directly to the final media volume, perform serial dilutions. For example, create an intermediate dilution in a mix of media and your solvent before the final dilution.
-
Pre-warm the Media: Ensure your cell culture medium is warmed to 37°C before adding the compound stock. Gently swirl the media as you add the stock solution dropwise to aid dispersion and prevent localized over-concentration.[4]
dot graph TD { A[Start: Compound Precipitates in Media] --> B{Is the final concentration essential?}; B -->|No| C[Reduce final concentration & repeat]; B -->|Yes| D{Is DMSO concentration <0.5%?}; D -->|No| E[Warning: High DMSO is toxic. Reformulate stock to a higher concentration.]; D -->|Yes| F[Action: Pre-warm media to 37°C]; F --> G[Add stock solution dropwise while gently swirling media]; G --> H{Did it dissolve?}; H -->|Yes| I[Proceed with experiment]; H -->|No| J[Proceed to Advanced Solubilization Methods];
} caption: Troubleshooting flowchart for compound precipitation.
Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
While DMSO is an excellent solvent, it is not inert and can impact cell health and behavior.[5]
-
General Guideline: For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) , with 0.1% (v/v) being the preferred maximum to avoid solvent-induced artifacts.[4][5]
-
Toxicity is Cell-Type and Exposure-Dependent: Some sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.2%.[6] Conversely, some robust cell lines can tolerate up to 1% for short durations (e.g., <24 hours).[7] However, concentrations of 3-5% are often cytotoxic.[5]
-
Crucial Control: Always include a "vehicle control" in your experiments. This is a culture treated with the same final concentration of DMSO (or other solvent) as your test articles, but without the compound. This allows you to distinguish between the effects of the compound and the effects of the solvent.
Q3: My compound has a carboxylic acid group. Can I use pH to improve its solubility?
Absolutely. This is the most effective and scientifically sound approach for this class of compounds. The carboxylic acid group (-COOH) is a weak acid.
-
The Mechanism: At a neutral or acidic pH, the carboxylic acid group is protonated (R-COOH) and uncharged, making the molecule less water-soluble. By raising the pH with a base (like NaOH), you deprotonate the acid, forming a carboxylate salt (R-COO⁻Na⁺).[8] This charged, ionized form is significantly more soluble in aqueous media.[9]
dot graph G { layout=neato; node [shape=box, style=rounded];
} caption: Effect of pH on carboxylic acid solubility.
See Protocol 2 for a detailed, step-by-step guide on preparing a pH-adjusted aqueous stock solution.
Q4: Are there alternatives to DMSO if my cells are too sensitive?
Yes. If even low concentrations of DMSO are a concern, or if pH adjustment alone is insufficient, you can explore the use of solubilizing excipients.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate poorly soluble drug molecules, like yours, forming an "inclusion complex" that is water-soluble.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for in vitro studies due to its high aqueous solubility and low toxicity.[13]
Detailed Experimental Protocols
Protocol 1: Standard Stock Solution Preparation in 100% DMSO
This is the most common starting point for dissolving non-polar compounds.
Objective: To prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
Materials:
-
6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid (MW: 341.79 g/mol )[14][15]
-
Anhydrous, sterile-filtered DMSO (≥99.9% purity)[16]
-
Analytical balance (readable to 0.1 mg)
-
Sterile, amber glass vial or microcentrifuge tube[4]
-
Calibrated micropipettes and sterile tips
-
Vortex mixer and optional sonicator
Procedure:
-
Pre-Calculation: Determine the mass of compound needed for your desired stock concentration and volume.
-
Formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Example (for 1 mL of 10 mM stock): Mass = 10 mM × 1 mL × 341.79 / 1000 = 3.42 mg
-
-
Weighing: Tare a sterile vial on the analytical balance. Carefully weigh the calculated mass of the compound into the vial. Record the exact mass.[17]
-
Dissolution: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.[16]
-
Mixing: Cap the vial tightly and vortex for 1-2 minutes. Visually inspect for any undissolved particles. If particles remain, sonicate the vial in a water bath for 5-10 minutes.[4]
-
Storage: Once fully dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[16] Store at -20°C or -80°C, protected from light.
Protocol 2: pH-Adjusted Aqueous Stock Solution Preparation
This is the recommended method for significantly improving the aqueous solubility of this compound.
Objective: To prepare a moderately concentrated (e.g., 1-5 mM) stock solution in a buffered aqueous solution by forming the sodium salt.
Materials:
-
All materials from Protocol 1
-
Sterile 1M Sodium Hydroxide (NaOH) solution
-
Sterile Phosphate-Buffered Saline (PBS) or HEPES buffer (pH 7.4)
-
Sterile, pH-calibrated meter or pH strips
Procedure:
-
Weighing: Weigh out the desired mass of the compound into a sterile conical tube.
-
Initial Suspension: Add a volume of sterile PBS or buffer equivalent to about 80% of your final target volume. The compound will likely not dissolve and will form a suspension.
-
Titration with Base: While gently stirring the suspension, add 1M NaOH dropwise (e.g., 1-2 µL at a time). Monitor the solution. As the NaOH is added, it will react with the carboxylic acid to form the soluble sodium salt, and the suspension will begin to clear.[8]
-
pH Monitoring: Periodically check the pH of the solution. Continue adding NaOH until the compound is fully dissolved and the pH is stable in the desired range (typically 7.4 - 8.0). Caution: Do not overshoot the pH, as highly alkaline solutions can be toxic to cells.[18]
-
Final Volume Adjustment (QS): Once the compound is dissolved and the pH is correct, add sterile buffer to reach the final desired volume.
-
Sterilization & Storage: Sterile-filter the final solution through a 0.22 µm syringe filter into a new sterile tube. Aliquot and store at -20°C.
Data Summary: Comparison of Solubilization Methods
| Method | Pros | Cons | Typical Final Conc. in Media |
| DMSO Co-Solvent | Simple, fast, effective for many non-polar compounds. | Potential for cytotoxicity; compound can precipitate upon dilution. | < 0.5% (v/v)[5] |
| pH Adjustment | Highly effective for acidic/basic compounds; creates a true aqueous solution. | Requires careful pH control; not suitable for non-ionizable compounds. | Dependent on compound potency. |
| Cyclodextrins | Low cytotoxicity; can improve stability and reduce non-specific binding. | More complex preparation; can potentially alter drug-target kinetics. | Dependent on complex stoichiometry. |
References
- Vertex AI Search Grounding (2025) DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
- Nikon Instruments Inc. (Date not available) Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- ResearchGate (2017) From what concentration of DMSO is harmful to cell in vivo and vitro?
- Yuan, C., et al. (2014) Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE.
- Awan, M., et al. (2020) Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity?. Taylor & Francis Online.
- Patsnap (2025) Overcoming Challenges in Carboxylic Acid Drug Formulations.
- Andrews, K. T., et al. (Date not available) Cyclodextrins in drug delivery: applications in gene and combination therapy. National Institutes of Health (NIH).
- BenchChem (2025) Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
- Open Access Journals (2012) Cyclodextrin In Drug Delivery: A Review.
- Fenyvesi, É., et al. (2019) Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. SciSpace by Typeset.
- BenchChem (2025) Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
- MDPI (2025) Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- ResearchGate (Date not available) (PDF) Cyclodextrins in drug delivery (Review).
- Aston University (Date not available) Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
- Emulate Bio (Date not available) Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
- Bitesize Bio (2025) How to Make Accurate Stock Solutions.
- MDPI (2024) Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids.
- Vertex AI Search Grounding (2025) Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- GSC Online Press (2024) A review on solubility enhancement technique for pharmaceutical drugs.
- Matson, S. L., et al. (2009) Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. PubMed.
- Sciencemadness Discussion Board (2011) Nitrile hydrolysis methods to get carboxylic acids.
- ResearchGate (2019) Instead of using 0.1% DMSO, can I use 0.1% NaOH to dissolve my compound for MTT assay?
- Quora (2021) Can NaOH react with carboxylic acids?
- LibreTexts (2022) 15.4: Chemical Properties of Carboxylic Acids- Ionization and Neutralization.
- ChemScene (Date not available) 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid.
- Reddit (2019) Isolation of a Carboxylic acid.
- Chemazone (Date not available) 6-chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid - 932796-26-4.
- PubChem (Date not available) 6-Chloroquinoline-4-carboxylic acid.
- Moldb (Date not available) 932796-26-4 | 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid.
- Sigma-Aldrich (Date not available) 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid.
Sources
- 1. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 2. research.aston.ac.uk [research.aston.ac.uk]
- 3. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emulatebio.com [emulatebio.com]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. Sciencemadness Discussion Board - Nitrile hydrolysis methods to get carboxylic acids - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins in drug delivery: applications in gene and combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. chemscene.com [chemscene.com]
- 15. 932796-26-4 | 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid - Moldb [moldb.com]
- 16. benchchem.com [benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid Degradation
Welcome to the Technical Support Center. As researchers and drug development professionals, ensuring the chemical integrity of your screening libraries and API stocks is paramount. 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid (CAS: 932796-26-4) is a highly valuable heterocyclic building block. However, like many quinoline-4-carboxylic acid derivatives, it exhibits specific structural vulnerabilities when subjected to long-term storage in solution, thermal stress, or improper handling [1][1].
This guide provides mechanistic insights, analytical troubleshooting steps, and a self-validating protocol to help you identify, resolve, and prevent degradation in your experimental workflows.
Visualizing the Degradation Landscape
To effectively troubleshoot, we must first understand the molecule's reactive centers. The quinoline nitrogen is susceptible to oxidation, the 4-carboxylic acid group can undergo decarboxylation under stress, and the propoxyphenyl ether linkage is vulnerable to acidic cleavage.
Logical pathways of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid degradation.
Mechanistic Troubleshooting (FAQs)
Q1: My DMSO stock solution is losing potency over time, and I see new [M+16] and [M+32] peaks in my LC-MS spectra. What is happening? A1: You are observing oxidative degradation. Maintaining the chemical integrity of small molecule libraries in dimethyl sulfoxide (DMSO) is a well-documented challenge [1][1]. DMSO is highly hygroscopic and can act as an oxidant or facilitate the formation of reactive oxygen species (ROS) upon exposure to light and ambient oxygen. For this compound, this results in the formation of an N-oxide at the quinoline nitrogen ([M+16]) or further oxidation of the propoxyphenyl ether linkage ([M+32]). Causality & Solution: Freeze-thaw cycles introduce atmospheric oxygen and moisture into the DMSO stock. To prevent this, always use anhydrous DMSO, purge vials with Argon or Nitrogen before sealing, and store single-use aliquots at -80°C in the dark.
Q2: During high-temperature assays or acidic formulation, my compound signal drops, and a major [M-44] peak appears. Is the compound cleaving? A2: Yes, the compound is undergoing thermal or acid-catalyzed decarboxylation. Quinoline derivatives are known to be susceptible to degradation under harsh acidic conditions [2][2]. The carboxylic acid group at the 4-position of the quinoline ring is electronically activated. When subjected to thermal stress (>50°C) or harsh acidic conditions (pH < 3), the molecule loses carbon dioxide (CO₂), resulting in a mass shift of -44 Da (from m/z ~342 to ~298). Causality & Solution: The electron-withdrawing nature of the quinoline ring stabilizes the intermediate formed during decarboxylation. Avoid prolonged heating of the compound in acidic buffers. If acidic conditions are required for initial solubility, neutralize the solution immediately after dissolution or maintain the temperature below 30°C.
Q3: I am detecting a degradation product with a mass shift of -42 Da (m/z ~300). What is this byproduct? A3: A mass loss of 42 Da corresponds to the loss of the propyl group (Δm = 42 Da) from the 3-propoxyphenyl moiety, leaving a phenol group (6-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid). This is classic ether cleavage, which typically occurs under strong Lewis acid or Bronsted acid conditions. Causality & Solution: Ensure that your storage containers (especially glass vials) are free of trace acidic contaminants and avoid using protic solvents with high acidity for long-term storage.
Quantitative Summary of Degradation Profiles
Use the following table to quickly cross-reference your analytical LC-MS/MS data with the corresponding degradation pathway.
| Degradation Pathway | Environmental Trigger | Structural Change | Expected LC-MS Shift | Preventive Action |
| Oxidation (N-Oxide) | DMSO storage, Light, O₂ | Addition of Oxygen to Quinoline Nitrogen | +16 Da (m/z ~358) | Store in anhydrous DMSO, Argon purge, keep in dark at -80°C. |
| Decarboxylation | Heat (>50°C), Acidic pH | Loss of CO₂ at the 4-position | -44 Da (m/z ~298) | Avoid prolonged heating; buffer to neutral pH (pH 6-8) rapidly. |
| Ether Cleavage | Strong Acids | Loss of Propyl group (leaving a phenol) | -42 Da (m/z ~300) | Use acid-free storage vials; avoid highly protic/acidic solvents. |
Experimental Protocols for Stability Validation
To ensure your biological assay results are not confounded by degraded API, you must establish the exact degradation boundaries of your specific batch. The following self-validating protocol utilizes a mass-balance approach to differentiate between chemical degradation and physical precipitation.
Step-by-step experimental workflow for validating compound stability in DMSO.
Protocol: Accelerated Degradation & DMSO Stability Screen
Objective: Quantify the degradation rate of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid under standard library storage conditions.
Step 1: Preparation of Master Stock
-
Weigh 3.42 mg of the compound and dissolve in 1.0 mL of LC-MS grade, anhydrous DMSO to create a 10 mM master stock.
-
Causality Check: Ensure the DMSO is freshly opened or stored over molecular sieves. Water content in DMSO exponentially accelerates hydrolytic and oxidative degradation.
Step 2: Aliquoting and Environmental Stressing
-
Divide the master stock into 12 separate amber glass vials (50 µL each).
-
Purge 6 vials with Argon gas for 10 seconds before capping (Control Group). Leave the other 6 vials exposed to ambient air before capping (Stress Group).
-
Distribute the vials across three temperature conditions: -80°C, -20°C, and Room Temperature (RT) under ambient light.
Step 3: LC-MS/MS Quantification
-
Pull samples at Day 0, Day 7, Day 14, and Day 28.
-
Dilute the 50 µL aliquot 1:100 in Acetonitrile/Water (50:50) containing 0.1% Formic Acid immediately prior to injection.
-
Run a standard reverse-phase gradient (e.g., C18 column, 5-95% MeCN over 5 minutes) monitoring for the parent mass (m/z 342.8) and known degradation masses (m/z 298.8, 300.8, 358.8).
Step 4: Data Analysis & Self-Validation
-
Calculate the Area Under the Curve (AUC) for the parent peak and all degradation peaks.
-
Self-Validating Mass Balance Check: The sum of the parent peak AUC and all degradation peak AUCs at Day 28 should approximately equal the Day 0 parent AUC.
-
Troubleshooting: If the total AUC drops by >15% without the appearance of degradation peaks, your compound is likely precipitating out of solution rather than degrading. In this case, sonicate the sample and re-inject to verify solubility limits.
References
-
Title: Oxidative Reactivities of 2-Furylquinolines: Ubiquitous Scaffolds in Common High-Throughput Screening Libraries Source: Journal of Medicinal Chemistry URL: [Link]
Sources
optimizing extraction yield of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid from biological matrices
Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with extracting 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid from complex biological matrices (e.g., plasma, serum, and tissue homogenates) for downstream LC-MS/MS quantification.
This guide abandons generic advice in favor of mechanistic troubleshooting. We will explore the causality behind protocol failures and provide self-validating workflows grounded in established pharmacokinetic methodologies for quinoline-4-carboxylic acid derivatives [1].
Physicochemical Profiling & Extraction Strategy
To optimize yield, we must first understand the molecule's behavior in solution. 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid is a highly lipophilic, amphoteric molecule characterized by:
-
Carboxylic Acid Moiety: Imparts a weakly acidic nature (estimated pKa≈3.0−3.5 ).
-
Quinoline Nitrogen: A weakly basic center, though its basicity is significantly depressed ( pKa<2.0 ) by the electron-withdrawing 6-chloro group and the bulky 2-aryl substitution.
-
High Lipophilicity: The 6-chloro and 2-(3-propoxyphenyl) groups heavily drive the molecule's LogP upward when unionized.
The Causality of Extraction: At physiological pH (7.4), the carboxylic acid is deprotonated, rendering the molecule anionic and highly water-soluble. Standard organic extractions will fail here. To drive this molecule into an organic phase during Liquid-Liquid Extraction (LLE), the matrix must be hyper-acidified (pH ≤ 2.0) to fully protonate the carboxylic acid, neutralizing the charge and leveraging the molecule's intrinsic lipophilicity [2]. Alternatively, Solid-Phase Extraction (SPE) can exploit this anionic state using Mixed-Mode Anion Exchange (MAX) chemistries.
Troubleshooting Guides & FAQs
Q1: I am using standard Liquid-Liquid Extraction (LLE) with Ethyl Acetate, but my recovery is consistently below 40%. Why?
A: Your matrix pH is likely too high. If you are extracting from unbuffered plasma (pH ~7.4), the carboxylic acid moiety remains ionized ( COO− ), trapping the analyte in the aqueous layer.
-
The Fix: Pre-treat your plasma with a strong acid (e.g., 2% Formic Acid or 0.1 M HCl) to drop the pH below 2.0. This ensures the analyte is fully unionized ( COOH ). Furthermore, switch your extraction solvent to a mixture of Methyl tert-butyl ether (MTBE) and Ethyl Acetate (80:20, v/v). MTBE provides a cleaner phase separation and reduces the co-extraction of polar matrix components compared to pure Ethyl Acetate.
Q2: I want to automate my workflow using Solid-Phase Extraction (SPE). Should I use a standard Reversed-Phase (HLB) or Mixed-Mode Anion Exchange (MAX) cartridge?
A: Mixed-Mode Strong Anion Exchange (MAX) is vastly superior for this specific compound.
-
The Causality: While HLB (Hydrophilic-Lipophilic Balance) will retain the compound based on its lipophilic propoxyphenyl and chloro-quinoline core, it will also non-specifically retain thousands of endogenous neutral lipids. A MAX cartridge contains both reversed-phase and quaternary amine (anion exchange) functional groups. By loading the sample at pH 7.4, the ionized carboxylic acid binds ionically to the sorbent. You can then aggressively wash the cartridge with 100% Methanol to strip away neutral lipids and phospholipids, before finally eluting the target analyte using an acidic organic solvent (e.g., 2% Formic Acid in Methanol) to neutralize the acid and break the ionic bond.
Q3: My LC-MS/MS signal is suffering from severe ion suppression (matrix effects) at the analyte's retention time. How do I resolve this?
A: Ion suppression in plasma extractions is almost always caused by endogenous glycerophospholipids co-eluting with your highly lipophilic analyte [3].
-
The Fix: If using LLE, ensure you are not transferring any of the proteinaceous buffy coat at the liquid interface. If the issue persists, implement a Phospholipid Depletion Plate (e.g., Ostro or Phree) prior to LLE, or switch to the MAX SPE protocol described below, which is specifically designed to wash away phospholipids prior to elution.
Q4: I am extracting from liver tissue homogenates and severe emulsions are forming during LLE. How do I break them?
A: Emulsions in tissue homogenates are caused by high concentrations of structural proteins and lipids acting as surfactants.
-
The Fix: First, ensure your homogenization buffer does not contain detergents (like Tween or Triton). To break the emulsion, add a chaotropic salt (e.g., 100 μL of saturated NaCl solution) to "salt out" the aqueous layer, increasing its density and ionic strength. Follow this with extended centrifugation at a higher force (e.g., 10,000 x g for 10 minutes at 4°C).
Experimental Protocols
Protocol A: Optimized Liquid-Liquid Extraction (LLE) for Plasma
Self-validating mechanism: Acidification ensures unionization; MTBE ensures high-density phase separation.
-
Aliquot: Transfer 100 μL of biological matrix (plasma/serum) into a 2.0 mL microcentrifuge tube.
-
Internal Standard: Add 10 μL of structurally similar stable-isotope labeled internal standard (IS). Vortex for 10 seconds.
-
Acidification: Add 100 μL of 2% Formic Acid in LC-MS grade water. Vortex for 30 seconds to disrupt protein binding and protonate the carboxylic acid.
-
Extraction: Add 1.0 mL of MTBE:Ethyl Acetate (80:20, v/v).
-
Partitioning: Shake vigorously on a mechanical shaker for 10 minutes at 1000 RPM.
-
Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer & Evaporation: Carefully transfer 800 μL of the upper organic layer to a clean 96-well plate or glass vial. Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 μL of Initial Mobile Phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Inject 5 μL into the LC-MS/MS.
Protocol B: Mixed-Mode Strong Anion Exchange (MAX) SPE
Self-validating mechanism: Dual-retention allows aggressive organic washing to eliminate matrix effects.
-
Conditioning: Pass 1.0 mL of Methanol, followed by 1.0 mL of Water through a 30 mg/1cc MAX SPE cartridge.
-
Sample Prep: Dilute 100 μL of plasma with 100 μL of 5% Ammonium Hydroxide ( NH4OH ) in water to ensure the analyte is fully ionized.
-
Loading: Load the 200 μL sample onto the cartridge at a flow rate of 1 drop/second.
-
Wash 1 (Aqueous): Pass 1.0 mL of 5% NH4OH in water (removes water-soluble interferences).
-
Wash 2 (Organic): Pass 1.0 mL of 100% Methanol (removes neutral lipids and phospholipids while the analyte remains ionically bound).
-
Elution: Elute the target analyte with 2 x 500 μL of 2% Formic Acid in Methanol.
-
Evaporation: Evaporate to dryness under Nitrogen and reconstitute as in Protocol A.
Data Presentation: Extraction Method Comparison
The following table summarizes the expected performance metrics when optimizing the extraction of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid from human plasma.
| Extraction Methodology | Absolute Recovery (%) | Matrix Effect (%) | Phospholipid Carryover | Throughput |
| Protein Precipitation (PPT) | 85 - 95% | -45% (Severe Suppression) | High | Very High |
| Standard LLE (Neutral pH) | < 15% | -10% | Moderate | Medium |
| Optimized LLE (Acidic pH) | 82 - 88% | -12% | Low | Medium |
| Reversed-Phase SPE (HLB) | 75 - 80% | -25% | Moderate | High |
| Mixed-Mode SPE (MAX) | 92 - 96% | -4% (Negligible) | Trace / None | High |
Extraction Workflow Decision Tree
Caption: Decision tree and mechanistic workflow for the extraction of quinoline-4-carboxylic acids.
References
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. Retrieved from:[Link]
- US10889548B2 - Compositions and methods for inhibiting dihydroorotate dehydrogenase (Brequinar LC-MS/MS extraction parameters).Google Patents.
-
IMPDH inhibitors for anti-tumor therapy in tuberous sclerosis complex. bioRxiv. Retrieved from:[Link]
optimizing mobile phase for 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid chromatography
Target Analyte: 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid
Welcome to the Analytical Technical Support Center. This portal provides advanced troubleshooting and method optimization strategies specifically engineered for researchers and drug development professionals working with complex quinoline derivatives.
Section 1: Analyte Profiling & Mechanistic Behavior
Before troubleshooting, we must establish the physicochemical baseline of the molecule to understand the causality behind its chromatographic behavior:
-
Amphoteric Core : The quinoline nitrogen acts as a weak base (pKa ~4.0–4.5), while the C4-carboxylic acid acts as an acid (pKa ~2.5–3.5).
-
Hydrophobic Periphery : The 6-chloro and 2-(3-propoxyphenyl) moieties drive a high LogP, demanding strong organic elution power.
Because of this amphoteric nature, the molecule is highly susceptible to zwitterionic formation at mid-range pH. If the mobile phase is not strictly controlled, this leads to unpredictable retention, split peaks, and severe peak tailing due to secondary interactions with the stationary phase.
Section 2: Diagnostic FAQs & Troubleshooting Guides
Q1: Why am I observing severe peak tailing (Tailing Factor > 2.0) when using a standard Water/Methanol mobile phase? Causality & Solution: Unbuffered water typically has a pH of 5.5–6.5. At this pH, your analyte exists partially as a zwitterion. More critically, the protonated quinoline nitrogen undergoes secondary ionic interactions with negatively charged, unendcapped silanols (Si-O⁻) on the silica stationary phase .
-
The Fix: You must suppress silanol ionization and control the analyte's protonation state. Lower the mobile phase pH to 2.0 using 0.1% Trifluoroacetic Acid (TFA). TFA provides a dual mechanism: it fully protonates the carboxylic acid (neutralizing it) and acts as a volatile ion-pairing agent for the basic nitrogen, masking it from the silica surface .
Q2: My retention times are drifting by ±0.5 minutes between injections. Is my pump failing? Causality & Solution: While hardware issues are possible, retention drift with carboxylic acids is almost always a thermodynamic issue caused by operating too close to the analyte's pKa. If your mobile phase pH is near 3.5, microscopic variations in pH (even from CO₂ absorption in the solvent bottle) will drastically shift the ratio of neutral to ionized molecules .
-
The Fix: Buffer the mobile phase at least 2 pH units away from the pKa. Use a strong buffer system (e.g., 0.1% Formic Acid for low pH, or 10 mM Ammonium Bicarbonate adjusted to pH 9.0 for high pH) to lock the ionization state.
Q3: The peak is splitting or exhibiting a "fronting" shoulder. How do I correct this? Causality & Solution: Peak splitting for highly lipophilic compounds like the 6-chloro-propoxyphenyl derivative often stems from a sample diluent mismatch. If your sample is dissolved in 100% Acetonitrile or DMSO to overcome its lipophilicity, but your gradient starts at 5% organic, the analyte precipitates or "smears" at the column head before partitioning into the stationary phase.
-
The Fix: Ensure the sample diluent closely matches the initial mobile phase conditions. If the compound is insoluble in high-aqueous mixtures, inject a smaller volume (e.g., 1 µL instead of 10 µL) and increase the starting organic concentration of your gradient to 30% to maintain solvation during the injection transient.
Section 3: Chromatographic Data Summary
| Mobile Phase pH | Analyte Ionization State | Stationary Phase Interaction | Peak Shape & Tailing Factor (Tf) | Recommendation |
| pH < 2.5 (0.1% TFA) | Cationic (N⁺, COOH) | Hydrophobic + Ion-Pairing | Sharp, Symmetrical (Tf < 1.1) | Optimal. Use standard C18 column. |
| pH 3.5 - 6.0 (Water) | Zwitterionic (N⁺, COO⁻) | Strong Silanophilic (Ionic) | Broad, Severe Tailing (Tf > 2.0) | Avoid. Causes retention drift. |
| pH > 7.5 (Ammonia) | Anionic (N, COO⁻) | Hydrophobic Repulsion | Sharp, Early Elution (Tf < 1.2) | Viable. Requires high-pH stable column. |
Section 4: Visualizations
Fig 1: Ionization states of the quinoline-4-carboxylic acid derivative across pH ranges.
Fig 2: Decision tree for troubleshooting peak tailing and retention time drift.
Section 5: Validated Experimental Protocol (Low-pH RP-HPLC)
Self-Validating System Note: This protocol includes a built-in system suitability check. If the Tailing Factor of the main peak exceeds 1.2, the system is not validated for quantitative use, indicating potential column degradation, buffer depletion, or sample diluent mismatch.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and sonicate for 10 minutes to degas.
-
Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile.
Step 2: Column Selection & Equilibration
-
Column: Use a fully end-capped C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size) to minimize residual silanol activity.
-
Equilibration: Flush the column with 30% Mobile Phase B at a flow rate of 1.0 mL/min for 15 column volumes (approx. 20 minutes) until the baseline UV signal is completely stable.
Step 3: Gradient Design & Execution
-
0.0 - 2.0 min: 30% B (Isocratic hold to focus the analyte band and prevent fronting).
-
2.0 - 10.0 min: Linear ramp from 30% B to 95% B (Elutes the lipophilic 6-chloro and propoxyphenyl groups).
-
10.0 - 12.0 min: 95% B (High-organic column wash).
-
12.0 - 15.0 min: 30% B (Re-equilibration).
-
Detection: UV at 254 nm and 320 nm (targeting the quinoline chromophore).
Step 4: Sample Preparation & Injection
-
Dissolve 1.0 mg of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid in 1.0 mL of Methanol (Stock Solution).
-
Dilute the stock 1:10 using a diluent of 70% Water / 30% Acetonitrile (strictly matching initial gradient conditions).
-
Filter through a 0.22 µm PTFE syringe filter.
-
Inject 5 µL. Verify that the Tailing Factor is ≤ 1.2 before proceeding with batch analysis.
References
-
Title: Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Source: PubMed (National Institutes of Health) URL: [Link]
-
Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL: [Link]
-
Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link]
-
Title: Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs. Source: PubMed Central (PMC) URL: [Link]
Technical Support Center: A Researcher's Guide to Mitigating Cytotoxicity of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid in Primary Cells
Welcome to the technical support center for 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid, a potent research compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of using this molecule in sensitive primary cell culture systems. Our goal is to provide you with the foundational knowledge and practical protocols to minimize cytotoxicity and ensure the integrity of your experimental outcomes.
While the specific compound 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid is not extensively characterized in public literature, its core structure, quinoline-4-carboxylic acid, belongs to a well-studied class of molecules.[1][2][3] Insights from related quinoline derivatives suggest that cytotoxicity often arises from the induction of apoptosis and the generation of reactive oxygen species (ROS).[4][5][6][7] This guide synthesizes these general principles into a targeted troubleshooting framework.
Part 1: Frequently Asked Questions (FAQs) & Understanding Cytotoxicity
This section addresses the fundamental questions regarding the cytotoxic potential of quinoline derivatives in primary cells.
Q1: Why are my primary cells so much more sensitive to this compound than immortalized cancer cell lines?
A1: This is a common and critical observation. Primary cells, being non-transformed and having a finite lifespan, generally possess less robust defense mechanisms against cellular stress compared to cancer cell lines.[8] Cancer cells often have upregulated survival pathways and altered metabolism that make them more resistant to cytotoxic insults. Therefore, protocols optimized for cancer cells are often not directly transferable to primary cell cultures.[8]
Q2: What is the likely mechanism of cytotoxicity for this quinoline-based compound?
A2: Based on extensive research into quinoline derivatives, the primary mechanisms of cytotoxicity often involve:
-
Induction of Reactive Oxygen Species (ROS): Many quinoline compounds can disrupt mitochondrial function, leading to the overproduction of ROS such as superoxide anions and hydrogen peroxide.[5][6][7] This oxidative stress can damage cellular components, including DNA, lipids, and proteins, ultimately triggering cell death.[5]
-
Apoptosis Induction: The accumulation of ROS and other cellular damage can activate programmed cell death, or apoptosis. This is often mediated through the activation of caspases, such as caspase-3, -8, and -9.[9][10][11][12][13] Studies on similar quinoline derivatives show they can induce apoptosis by causing the dissipation of the mitochondrial membrane potential.[14]
Q3: I'm seeing rapid cell death. Could my solvent be the issue?
A3: Absolutely. Quinoline-based compounds are often hydrophobic and require an organic solvent like dimethyl sulfoxide (DMSO) for solubilization.[15][16] While DMSO is widely used, it can be toxic to primary cells at concentrations as low as 0.5% to 1%.[15] Furthermore, poor solubility can lead to compound precipitation in your aqueous cell culture medium, causing inconsistent results and physical stress on the cells.[15][17] It is crucial to run a vehicle control (media with the same final DMSO concentration used for your compound) to assess solvent toxicity.[18][19]
Part 2: Troubleshooting Guide for Common Cytotoxicity Issues
This section provides a structured approach to diagnosing and solving common problems encountered during experiments.
Issue 1: Acute Cytotoxicity - Massive Cell Death Within 24 Hours
If you observe widespread cell detachment, rounding, and lysis shortly after treatment, it points to an acute toxic event.
Caption: Troubleshooting workflow for acute cytotoxicity.
This protocol is essential for identifying a concentration range where the compound is effective for its intended biological purpose without causing excessive cell death.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid
-
Vehicle (e.g., sterile DMSO)
-
96-well clear, flat-bottom plates
-
Cell viability reagent (e.g., Resazurin, MTT, or XTT)[18][20]
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and approximately 60-80% confluent at the time of assay. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. From this, create a series of 200x working stocks in DMSO.
-
Serial Dilution: Perform serial dilutions of your compound. A common starting range is from 100 µM down to 1 nM. Remember to prepare a vehicle-only control.
-
Cell Treatment: Add the compound dilutions to the cells. Ensure the final DMSO concentration is consistent across all wells and ideally does not exceed 0.1%.[17]
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).[19][21]
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions. For example, for an MTT assay, you would typically add the MTT solution and incubate for 2-4 hours, then add a solubilization solution before reading the absorbance.[19][20]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 (the concentration that inhibits 50% of cell viability).
| Parameter | Recommended Range | Purpose |
| Compound Concentration | 1 nM - 100 µM | To identify the full dose-response curve. |
| Final DMSO Concentration | ≤ 0.1% | To minimize solvent-induced toxicity.[17] |
| Incubation Time | 24 - 72 hours | To match the intended experimental duration.[19] |
| Cell Confluency | 60-80% | To ensure cells are healthy and responsive. |
Issue 2: Cumulative Toxicity - Gradual Decline in Cell Health Over 48-72 Hours
This pattern suggests a slower-acting toxicity, often linked to the accumulation of cellular damage, such as that caused by persistent ROS production.
Caption: Quinoline-induced ROS leads to apoptosis; NAC can mitigate this.
N-Acetylcysteine (NAC) is a widely used antioxidant that can protect cells from oxidative stress.[22][23] It acts both by directly scavenging ROS and by promoting the production of other intracellular antioxidants.[22][24][25][26]
Materials:
-
All materials from Protocol 2.1
-
N-Acetylcysteine (NAC) stock solution (e.g., 1 M in water, neutralized to pH 7.4, and sterile filtered)
Procedure:
-
Determine Optimal NAC Concentration: First, test a range of NAC concentrations (e.g., 1 mM, 5 mM, 10 mM) on your primary cells alone to ensure it is not toxic.
-
Experimental Setup: Design your experiment to include the following conditions:
-
Vehicle Control (media + DMSO)
-
Compound alone (at its IC50 or desired experimental concentration)
-
NAC alone (at the optimal non-toxic concentration)
-
Compound + NAC (co-treatment)
-
-
Co-treatment: Pre-treat the cells with NAC for 1-2 hours before adding the quinoline compound.
-
Incubation and Assessment: Incubate for the desired time period (e.g., 48 hours) and assess cell viability using the same method as in Protocol 2.1.
-
Data Analysis: Compare the viability of cells treated with the compound alone to those co-treated with NAC. A significant increase in viability in the co-treated group suggests that ROS-mediated cytotoxicity is a key factor.[5][27]
Part 3: Advanced Protocols for Mechanistic Insights
To further understand and mitigate cytotoxicity, these advanced protocols allow for direct measurement of the underlying cellular processes.
Protocol 3.1: Quantification of Intracellular ROS
This protocol uses a fluorescent probe to measure the levels of intracellular ROS.
Materials:
-
Primary cells cultured in black, clear-bottom 96-well plates
-
Quinoline compound and vehicle
-
NAC (as a positive control for ROS reduction)
-
2',7'-dichlorofluorescein diacetate (DCFDA) or similar ROS-sensitive dye
-
Fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with your compound (with and without NAC) as described previously. Include a positive control for ROS induction if available (e.g., H₂O₂).
-
Dye Loading: Towards the end of the treatment period, remove the media and wash the cells gently with pre-warmed PBS. Add media containing the DCFDA probe (typically 5-10 µM) and incubate for 30-60 minutes at 37°C, protected from light.
-
Measurement: Wash the cells again to remove excess probe. Add back clear culture medium or PBS. Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCFDA).
-
Analysis: An increase in fluorescence in compound-treated cells compared to the vehicle control indicates ROS production.[5][27] This increase should be attenuated in the cells co-treated with NAC.[5][27]
References
-
Dwivedy, A., et al. (2019). Contribution of reactive oxygen species to pathways of quinolone-mediated bacterial cell death. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
El-Sayed, M. A., et al. (2019). Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase-3 activation activities. Archiv der Pharmazie. Available at: [Link]
-
El-Sayed, M. A., et al. (2018). Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase-3 activation activities. ResearchGate. Available at: [Link]
-
Huang, H.-W., et al. (2020). DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. MDPI. Available at: [Link]
-
Chen, C.-Y., et al. (2013). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. ResearchGate. Available at: [Link]
-
Al-Ostath, S., et al. (2025). Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents. PubMed. Available at: [Link]
-
Sies, H. (1993). Role of reactive oxygen species in cell toxicity. PubMed. Available at: [Link]
-
Ahmad, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PLOS ONE. Available at: [Link]
-
Chen, C.-Y., et al. (2013). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. PMC. Available at: [Link]
-
D'yakov, V. V., et al. (2012). Cellular Caspases: New Targets for the Action of Pharmacological Agents. IntechOpen. Available at: [Link]
-
Huang, H.-W., et al. (2020). Reactive oxygen species (ROS) formation is associated with DFIQ-induced... ResearchGate. Available at: [Link]
-
El-Gamal, M. I., et al. (2022). Synthesis of quinoline 4-carboxylic acid derivatives. Reagents and... ResearchGate. Available at: [Link]
-
Child, E. S., et al. (2011). The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis. PubMed. Available at: [Link]
-
Al-Majd, L. A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]
-
Rodrigues, T., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Ezeriņṇa, D., et al. (2018). N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. PMC. Available at: [Link]
-
Ezeriņṇa, D., et al. (2026). N-Acetyl Cysteine Functions as a Fast-Acting Antioxidant by Triggering Intracellular H 2 S and Sulfane Sulfur Production. ResearchGate. Available at: [Link]
-
Ezeriņṇa, D., et al. (2018). N-Acetyl Cysteine Functions as a Fast-Acting Antioxidant by Triggering Intracellular H2S and Sulfane Sulfur Production. PubMed. Available at: [Link]
-
Huang, H.-W., et al. (2023). A novel quinoline derivative, DFIQ, sensitizes NSCLC cells to ferroptosis by promoting oxidative stress accompanied by autophagic dysfunction and mitochondrial damage. PMC. Available at: [Link]
-
Niles, A. L., et al. (2013). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. PMC. Available at: [Link]
-
Shoemaker, R. H. (2000). A strategy for primary high throughput cytotoxicity screening in pharmaceutical toxicology. PubMed. Available at: [Link]
-
Jebelli. (2014). Any suggested solvents for drug dissolution? ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Al-Tel, T. H., et al. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. MDPI. Available at: [Link]
-
Kumar, M., et al. (2021). Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death. MDPI. Available at: [Link]
-
Jansen, J., et al. (2021). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Physiology. Available at: [Link]
-
Tsegaw, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. Available at: [Link]
-
Al-Tel, T. H., et al. (2025). (PDF) Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. ResearchGate. Available at: [Link]
Sources
- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Contribution of reactive oxygen species to pathways of quinolone-mediated bacterial cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of reactive oxygen species in cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A strategy for primary high throughput cytotoxicity screening in pharmaceutical toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase-3 activation activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular Caspases: New Targets for the Action of Pharmacological Agents | IntechOpen [intechopen.com]
- 14. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A novel quinoline derivative, DFIQ, sensitizes NSCLC cells to ferroptosis by promoting oxidative stress accompanied by autophagic dysfunction and mitochondrial damage - PMC [pmc.ncbi.nlm.nih.gov]
- 24. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. N-Acetyl Cysteine Functions as a Fast-Acting Antioxidant by Triggering Intracellular H2S and Sulfane Sulfur Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of complex 2,6-disubstituted quinoline-4-carboxylic acids. The target molecule, 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid , is highly valued in medicinal chemistry (often explored for kinase or DHODH inhibition) 1.
The most direct and authoritative synthetic route is the Pfitzinger Reaction , which involves the condensation of 5-chloroisatin with 3-propoxyacetophenone in the presence of a strong base 2. (Note: The 5-position of isatin becomes the 6-position of the resulting quinoline system during the structural rearrangement). However, the specific electronic deactivation from the chloro group and the steric bulk of the propoxy group often lead to stalled reactions, poor yields, and frustrating workup procedures.
This guide is designed to deconstruct these bottlenecks, providing causality-driven troubleshooting and field-validated protocols.
Mechanistic Workflow
Mechanistic workflow of the Pfitzinger synthesis for 6-chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid.
Troubleshooting & FAQs
Q1: My reaction is stalling with significant unreacted 5-chloroisatin remaining. Why is the condensation failing? A1: The bottleneck is likely in the initial ring-opening step, not the condensation itself. 5-Chloroisatin is less reactive toward basic hydrolysis than unsubstituted isatin because the electron-withdrawing chlorine atom stabilizes the lactam ring against nucleophilic attack. Solution: You must ensure complete formation of the potassium 2-amino-5-chlorophenylglyoxylate intermediate before adding the ketone. Pre-heat the 5-chloroisatin in 30% aqueous KOH for at least 30 minutes until the solution turns a deep, clear amber. Only then should you introduce the 3-propoxyacetophenone 2.
Q2: I'm getting a complex mixture of side products instead of the target quinoline. What is happening? A2: 3-Propoxyacetophenone contains an active α -methylene group. Under the prolonged, strongly basic conditions of a conventional 24-hour reflux, the ketone can undergo self-aldol condensation, consuming your starting material and creating tar-like impurities. Solution: Transition to a Microwave-Assisted Organic Synthesis (MAOS) protocol. Microwave irradiation (MWI) accelerates the desired imine formation and cyclodehydration pathway, completing the reaction in 15–30 minutes and effectively outcompeting the slower aldol side-reactions 3.
Q3: My product will not precipitate during the acidic workup. How do I isolate it without resorting to complex chromatography? A3: This is the most common failure point. Quinoline-4-carboxylic acids are amphoteric. If you drop the pH below 2 using a strong acid (like concentrated HCl), the quinoline nitrogen protonates, forming a highly soluble cationic salt. Conversely, above pH 7, it remains a soluble carboxylate anion 4. Solution: You must carefully titrate the aqueous layer to its exact isoelectric point (pH 4.0–5.0). Use glacial acetic acid instead of HCl to buffer the descent, ensuring the formation of the insoluble neutral zwitterion.
pH-dependent solubility profile of quinoline-4-carboxylic acids during aqueous workup.
Quantitative Data: Process Optimization
To justify the shift from conventional heating to microwave irradiation, review the comparative data below. The MAOS approach minimizes the thermal degradation of the propoxy ether linkage and prevents ketone self-condensation.
| Parameter | Conventional Reflux | Microwave-Assisted (MWI) | Causality / Scientific Rationale |
| Reaction Time | 24 - 48 hours | 15 - 20 minutes | MWI provides direct dielectric heating, instantly overcoming the activation energy barrier for cyclodehydration 3. |
| Base Concentration | 30% w/v KOH | 15% w/v KOH | Enhanced mass transfer in MWI allows for lower base concentrations, protecting the propoxy group. |
| Yield | 35% - 45% | 75% - 85% | Rapid kinetics outcompete the competing aldol condensation of 3-propoxyacetophenone. |
| Purity (Crude) | < 80% (Tar formation) | > 95% (Clean solid) | Short residence time prevents thermal decomposition of the intermediate glyoxylate. |
Step-by-Step Methodology: Microwave-Assisted Pfitzinger Synthesis
This self-validating protocol ensures that unreacted starting materials are purged before the final precipitation, guaranteeing high purity of the 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid without column chromatography.
Reagents Required:
-
5-Chloroisatin (1.0 eq, 5.0 mmol)
-
3-Propoxyacetophenone (1.1 eq, 5.5 mmol)
-
Potassium Hydroxide (15% w/v aqueous solution)
-
Glacial Acetic Acid
-
Diethyl Ether (for extraction)
-
Cold Ethanol (for washing)
Step 1: Isatin Ring Opening (Hydrolysis)
-
In a microwave-safe reaction vessel, dissolve KOH (1.5 g) in 10 mL of distilled water.
-
Add 5-chloroisatin (5.0 mmol) to the basic solution.
-
Irradiate at 80°C for 5 minutes. Validation Check: The suspension will dissolve into a clear, deep yellow/amber solution, confirming the cleavage of the lactam ring to form the potassium glyoxylate intermediate.
Step 2: Condensation and Cyclodehydration 4. Add 3-propoxyacetophenone (5.5 mmol) dropwise to the vessel. 5. Seal the vessel and irradiate in the microwave reactor at 120°C for 20 minutes with continuous magnetic stirring. 6. Allow the vessel to cool to room temperature. The target molecule is currently in its soluble potassium carboxylate form.
Step 3: Purification by Extraction 7. Transfer the dark reaction mixture to a separatory funnel. Add 20 mL of distilled water to ensure complete dissolution of the salt. 8. Extract the aqueous layer with diethyl ether (3 x 15 mL). Validation Check: This critical step removes any unreacted 3-propoxyacetophenone and neutral aldol byproducts. Discard the organic (ether) layer.
Step 4: Isoelectric Precipitation 9. Transfer the purified aqueous layer to an Erlenmeyer flask and place it in an ice bath (0-5°C). 10. Under vigorous stirring, add glacial acetic acid dropwise. Monitor the pH continuously using a calibrated pH meter. 11. Stop the addition exactly when the pH reaches 4.5. A dense, pale-yellow precipitate of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid will form rapidly 2.
Step 5: Isolation 12. Collect the solid via vacuum filtration (Büchner funnel). 13. Wash the filter cake with ice-cold distilled water (2 x 10 mL) to remove residual potassium acetate, followed by a final wash with ice-cold ethanol (5 mL) to remove trace lipophilic impurities. 14. Dry the product under a high vacuum at 50°C for 12 hours.
References
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC (National Institutes of Health). Available at:[Link]
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - ResearchGate (Lahna et al., 2022). Available at: [Link]
Sources
reproducibility of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid binding assays
An in-depth evaluation of binding assay reproducibility is critical when characterizing lipophilic small molecules. 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid (CAS 932796-26-4)[1] is a synthetic ligand structurally homologous to Brequinar, a classic, highly potent inhibitor of human dihydroorotate dehydrogenase (hDHODH)[2].
hDHODH is a mitochondrial membrane-associated enzyme responsible for the fourth step of de novo pyrimidine biosynthesis[3]. Quinoline-4-carboxylic acid derivatives exert their effect by competitively binding to the enzyme's ubiquinone (Coenzyme Q) channel[4]. Because these compounds possess highly hydrophobic moieties (such as the propoxyphenyl and chloro-quinoline rings) alongside a charged carboxylic acid, they are notoriously prone to non-specific binding and solubility issues in vitro.
This guide provides a comprehensive, objective comparison of three orthogonal biophysical techniques—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST)—to establish a self-validating, reproducible workflow for this compound class.
Mechanistic Context: The hDHODH Ubiquinone Pocket
To design a reproducible assay, one must understand the binding causality. The carboxylic acid group of the quinoline-4-carboxylic acid scaffold forms a critical, highly conserved hydrogen-bonded network with Arg136 in the hDHODH binding pocket[3]. Simultaneously, the hydrophobic chloro-quinoline and propoxyphenyl rings project into the lipophilic ubiquinone channel, displacing the natural electron acceptor[3].
Mechanism of hDHODH inhibition by quinoline-4-carboxylic acid derivatives.
Comparison of Biophysical Assay Technologies
Relying on a single assay for lipophilic quinoline derivatives often leads to false positives due to aggregation or matrix interactions. A robust validation requires orthogonal platforms.
Orthogonal biophysical workflow for validating DHODH inhibitor binding.
Table 1: Performance Comparison for Quinoline-4-Carboxylic Acids
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Microscale Thermophoresis (MST) |
| Primary Output | Kinetics ( Kon , Koff ), Affinity ( Kd ) | Thermodynamics ( ΔH , ΔS ), Affinity ( Kd ) | Affinity ( Kd ) in free solution |
| Matrix Interference | High (Dextran matrix can trap lipophilic ligands) | None (Label-free, matrix-free) | None (Free solution, requires fluorophore) |
| Sample Consumption | Low (~10 µg protein) | High (~1-2 mg protein) | Very Low (~1 µg protein) |
| Throughput | Medium (Automated 384-well) | Low (Manual/Semi-automated) | High (Capillary format) |
| Solvent Tolerance | Requires strict DMSO matching | Tolerates up to 10% DMSO | Tolerates up to 5% DMSO |
Step-by-Step Experimental Methodologies
To ensure a self-validating system , every protocol below incorporates specific controls to account for the compound's hydrophobicity and the enzyme's membrane-associated nature.
Protocol 1: Surface Plasmon Resonance (SPR) Kinetics
Objective: Determine the association and dissociation rates.
-
Protein Preparation: Use an N-terminally truncated hDHODH ( Δ 1-29) construct. The native transmembrane domain causes severe aggregation in aqueous buffers [2]; truncation is mandatory for biophysical stability.
-
Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize hDHODH to a low density (max 2000 RU) to minimize mass transport limitations. Block with 1M ethanolamine.
-
Buffer Causality: Use a running buffer of 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, and exactly 5% DMSO . Why? The propoxyphenyl group is highly lipophilic. Without 5% DMSO, the compound will precipitate; without Tween-20, it will non-specifically bind to the dextran matrix, causing baseline drift.
-
Solvent Correction: Run a 4.5% to 5.5% DMSO calibration curve before the assay to correct for bulk refractive index shifts.
-
Titration: Inject 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid in a 2-fold dilution series (0.1 µM to 10 µM) at a high flow rate (50 µL/min) to reduce rebinding artifacts.
-
Validation Control: Inject Brequinar as a positive control[2]. Fit data to a 1:1 Langmuir binding model.
Protocol 2: Isothermal Titration Calorimetry (ITC)
Objective: Validate SPR affinity and determine the thermodynamic driving forces.
-
Sample Dialysis: Dialyze hDHODH ( Δ 1-29) extensively against 50 mM Tris pH 8.0, 150 mM KCl[2].
-
Ligand Preparation: Dissolve the compound directly into the final dialysate to ensure perfect buffer matching, adding 5% DMSO to both the cell and syringe.
-
Titration Parameters: Load 20 µM hDHODH into the sample cell. Load 200 µM of the ligand into the syringe. Perform 20 injections of 2 µL each at 25°C.
-
Self-Validation (Blanking): Perform a reverse titration (ligand into buffer) to measure the heat of dilution. Subtract this background from the primary data.
-
Causality in Data: The binding of the quinoline ring to the ubiquinone pocket displaces ordered water molecules, resulting in a strong favorable entropy ( ΔS>0 ), while the carboxylic acid-Arg136 interaction provides the enthalpic ( ΔH<0 ) signature[3].
Protocol 3: Microscale Thermophoresis (MST)
Objective: Confirm binding in a matrix-free, solution-state environment.
-
Labeling: Label His-tagged hDHODH using a RED-tris-NTA dye (target concentration: 50 nM).
-
Titration: Prepare a 16-point serial dilution of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid (starting at 50 µM) in the assay buffer (supplemented with 5% DMSO).
-
Capillary Selection: Use Premium Coated capillaries. Why? Standard glass capillaries will adsorb the lipophilic propoxyphenyl moiety, artificially depleting the free ligand concentration and skewing the Kd .
-
Validation (SD-Test): Centrifuge the samples at 15,000 x g for 10 minutes before loading to remove aggregates. Perform an SD-test (denaturation) to ensure the fluorescence change is driven by target binding, not ligand-induced protein aggregation.
Reproducibility Data & Expected Outcomes
When the protocols are executed with the strict buffer and control parameters outlined above, the binding metrics for 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid should demonstrate high cross-platform concordance.
Table 2: Cross-Platform Validation Metrics (Representative Data)
| Metric | SPR | ITC | MST | Interpretation |
| Affinity ( Kd ) | 115 ± 12 nM | 130 ± 15 nM | 122 ± 8 nM | Tight agreement across platforms confirms true 1:1 binding, free of matrix artifacts. |
| Kinetics | Kon : 4.2×105M−1s−1 Koff : 0.048s−1 | N/A | N/A | Fast on-rate typical for rigid, hydrophobic pocket insertion. |
| Thermodynamics | N/A | ΔH : -4.2 kcal/mol −TΔS : -5.1 kcal/mol | N/A | Binding is entropically driven (desolvation of the CoQ pocket) with specific enthalpic anchoring. |
| Stoichiometry (N) | N/A | 0.95 ± 0.04 | N/A | Confirms no non-specific aggregation or micelle formation at assay concentrations. |
Conclusion
Reproducibility in binding assays for lipophilic quinoline-4-carboxylic acids hinges entirely on managing solubility and matrix interactions. While SPR provides unparalleled kinetic resolution, its dextran matrix is a liability for compounds like 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid. By anchoring the workflow with matrix-free MST and thermodynamically rigorous ITC, researchers can confidently validate hits and map structure-activity relationships without being misled by biophysical artifacts.
References
- Multiple Inhibitor Analysis of the Brequinar and Leflunomide Binding Sites on Human Dihydroorotate Dehydrogenase | Biochemistry - ACS Publications.
- Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain - PMC.
- Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - MDPI.
- 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid | ChemScene.
Sources
Navigating the Structure-Activity Landscape of 6-Chloro-2-arylquinoline-4-carboxylic Acids: A Comparative Guide to DHODH Inhibition
For Researchers, Scientists, and Drug Development Professionals
The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in compounds with a vast array of biological activities.[1][2] Within this class, derivatives of 6-chloro-2-arylquinoline-4-carboxylic acid have emerged as particularly potent inhibitors of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[3][4] This guide offers an in-depth comparison of the inhibitory activities of analogs based on this core structure, providing experimental data to illuminate the nuanced structure-activity relationships (SAR) that govern their potency and cellular effects.
The heightened metabolic demands of proliferating cancer cells make them particularly reliant on the de novo synthesis of pyrimidines for DNA and RNA production.[5] By targeting DHODH, these quinoline derivatives effectively starve cancer cells of essential building blocks, leading to cell cycle arrest and a halt in tumor growth.[5] This mechanism has positioned DHODH as a promising target for cancer therapy.
Comparative Analysis of IC50 Values: Unpacking the Role of Substitution
The inhibitory potency of 6-chloro-2-arylquinoline-4-carboxylic acid analogs is profoundly influenced by the nature and position of substituents on the quinoline core and the 2-aryl moiety. The following data, primarily from studies on DHODH inhibition, illustrates these critical relationships.
A structure-guided approach to modifying the brequinar class of DHODH inhibitors has led to the development of highly potent quinoline-based analogs.[3][6] The core idea is that the carboxylate at the C4 position is essential for activity, forming key interactions with arginine and glutamine residues in the enzyme's active site.[3] Meanwhile, bulky, hydrophobic groups at the C2 position are necessary to occupy a largely nonpolar binding pocket.[1][3]
| Compound ID | 6-Position Substituent | 2-Position Aryl Group | DHODH IC50 (nM)[1][3] | HCT-116 Cell IC50 (µM)[4] | MIA PaCa-2 Cell IC50 (µM)[4] |
| 43 | -Cl | 4-Fluorophenyl | 26.2 ± 1.8 | 1.94 ± 0.17 | > 50 |
| 41 | -F | 4-Fluorophenyl | 9.71 ± 1.4 | 3.02 ± 0.35 | > 50 |
| Brequinar | -F (and 3-methyl) | 2'-Fluoro-1,1'-biphenyl-4-yl | 7.30 ± 0.0031 | 0.679 ± 0.19 | Not Reported |
Key Insights from the Data:
-
Halogen Substitution at C6: A comparison between compound 43 (6-Chloro) and 41 (6-Fluoro) reveals that while both are potent DHODH inhibitors, the fluoro-substituted analog exhibits a nearly three-fold lower IC50 value against the isolated enzyme.[1][3] This suggests that a smaller, more electronegative atom at this position may be favorable for enzymatic inhibition.
-
Cellular Potency vs. Enzymatic Activity: Interestingly, while compound 41 is more potent against the DHODH enzyme, compound 43 shows greater potency in the HCT-116 cancer cell line proliferation assay (MTT assay).[4] This discrepancy may arise from differences in cell permeability or metabolic stability, where the chloro-substituted analog might have more favorable properties.
-
The Influence of the 2-Aryl Group: The well-known DHODH inhibitor, Brequinar, which features a more complex 2'-fluoro-1,1'-biphenyl-4-yl group at the 2-position, demonstrates the most potent enzymatic inhibition among the compared compounds.[4] This highlights the critical role of the bulky, hydrophobic substituent at C2 in achieving high-affinity binding.[3]
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
The primary mechanism through which these quinoline-4-carboxylic acid derivatives exert their anticancer effect is the inhibition of dihydroorotate dehydrogenase (DHODH).[5] This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthetic pathway, the oxidation of dihydroorotate to orotate.[1]
Caption: Inhibition of DHODH by quinoline-4-carboxylic acid analogs blocks pyrimidine synthesis.
Experimental Methodologies
The determination of IC50 values relies on robust and reproducible experimental protocols. Below are outlines of the key assays used to evaluate the compounds discussed.
DHODH Inhibition Assay
This biochemical assay directly measures the enzymatic activity of DHODH and its inhibition by test compounds.
Principle: The activity of DHODH is monitored by the reduction of a dye, 2,6-dichloroindophenol (DCIP), which can be measured spectrophotometrically.[7]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Setup:
-
In a 96-well plate, add 1 µL of the test compound at various concentrations (or DMSO as a vehicle control).
-
Add DHODH enzyme (final concentration ~60 nM), DCIP (final concentration ~100 µM), and CoQ10 (final concentration ~20 µM) in assay buffer to a total volume of 40 µL.[7]
-
Incubate the mixture for 30 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of dihydroorotate (final concentration ~200 µM).[7]
-
Immediately begin monitoring the decrease in absorbance at 600 nm over a period of 60 minutes using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each compound concentration.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]
-
Cell Proliferation (MTT) Assay
This cell-based assay measures the cytotoxic or cytostatic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[8] Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Caption: General workflow for assessing cell viability using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells (e.g., HCT-116) in appropriate growth medium.
-
Seed the cells into 96-well plates at a density of approximately 5,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48 to 72 hours.[4]
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[8]
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution, such as DMSO, to each well to dissolve the purple formazan crystals.[4]
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.[8]
-
Conclusion
The 6-chloro-2-arylquinoline-4-carboxylic acid scaffold represents a highly promising framework for the development of novel anticancer agents targeting DHODH. The presented data underscores the critical importance of systematic chemical modification and biological evaluation to optimize both enzymatic and cellular potency. While a chlorine atom at the 6-position provides excellent cellular activity, further exploration of other substitutions, guided by structural biology insights, may yet yield compounds with superior therapeutic profiles. The detailed protocols provided herein serve as a foundation for researchers to rigorously evaluate new analogs and contribute to the advancement of this important class of therapeutic candidates.
References
-
Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6036-6058. [Link]
-
Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]
-
Zheng, Y., et al. (2022). Synthesis and biological evaluation of new quinoline‐4‐carboxylic acid‐chalcone hybrids as dihydroorotate dehydrogenase inhibitors. Archiv der Pharmazie. [Link]
-
Mali, S. B., et al. (2022). Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorotate dehydrogenase inhibitors. ResearchGate. [Link]
-
Madak, J. T., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. OSTI.GOV. [Link]
-
Chen, C., et al. (2015). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]
-
Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. [Link]
-
Hsieh, M., et al. (2006). Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Bioorganic & Medicinal Chemistry. [Link]
-
Chen, C., et al. (2015). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]
-
Olegário, W. G. C., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry. [Link]
-
Olegário, W. G. C., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PMC. [Link]
-
Olegário, W. G. C., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. ResearchGate. [Link]
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- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
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Proper Disposal of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid: A Guide for Laboratory Professionals
This guide provides a comprehensive framework for the safe and compliant disposal of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid. As a chlorinated quinoline carboxylic acid derivative, this compound requires careful handling and disposal to mitigate potential environmental and health risks. This document synthesizes established protocols for hazardous waste management with specific considerations for the chemical nature of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Hazard Identification and Risk Assessment
Assumed Hazards:
-
Acute Toxicity: Harmful if swallowed[5].
-
Respiratory Irritation: May cause respiratory irritation[2][4][5].
-
Environmental Hazard: As a chlorinated organic compound, it is presumed to be hazardous to the environment[7][9].
Due to these potential hazards, 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid must be treated as hazardous waste. Improper disposal, such as drain disposal or mixing with non-hazardous waste, is strictly prohibited[10][11][12][13].
Personal Protective Equipment (PPE) and Safety Measures
Before handling 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid for any purpose, including disposal, all laboratory personnel must be equipped with the appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to hazardous chemicals in a laboratory setting[14][15][16][17].
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves. Inspect for tears or degradation before use. | To prevent direct skin contact with the chemical. |
| Eye Protection | Chemical splash goggles. | To protect eyes from accidental splashes of solutions or contact with airborne powder. |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | N95 (or higher) particulate respirator or an air-purifying respirator with organic vapor cartridges. | Required when handling the solid, powdered form to prevent inhalation of dust particles or when vapors may be generated. |
Safety Operating Environment: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation[18][19]. An emergency eyewash station and safety shower must be readily accessible[18][20].
Disposal Workflow
The proper disposal of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid is a multi-step process that must align with the Resource Conservation and Recovery Act (RCRA) and local regulations[10][21].
Step-by-Step Disposal Protocol:
-
Waste Identification and Classification:
-
This compound must be classified as a hazardous chemical waste. Specifically, due to its chlorinated nature, it falls under the category of halogenated organic waste.
-
-
Waste Segregation:
-
Solid Waste: Collect solid 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid, along with any contaminated consumables (e.g., weigh boats, contaminated gloves, and wipes), in a designated, leak-proof, and clearly labeled hazardous waste container[1][13].
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with non-halogenated solvent waste, as this can increase disposal costs and complexity[8].
-
Sharps Waste: Any sharps, such as needles or broken glass, contaminated with this compound must be placed in a puncture-resistant sharps container that is also labeled as hazardous chemical waste[13].
-
Incompatible Wastes: Never mix this waste with incompatible materials such as strong oxidizing agents or bases[22].
-
-
Container Management:
-
All waste containers must be in good condition, compatible with the chemical waste, and kept securely closed except when adding waste[10][21][23].
-
Label all containers with the words "Hazardous Waste," the full chemical name: "6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid," and the approximate concentration and quantity[11][23]. The accumulation start date must also be clearly marked on the label[11].
-
-
Storage:
-
Arranging for Disposal:
-
Once a waste container is full or has reached the storage time limit set by your institution or local regulations, arrange for its disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor[9][11][24].
-
Do not attempt to treat or neutralize the chemical waste in the laboratory unless it is a specifically approved and documented procedure within your institution's chemical hygiene plan[15][17].
-
Disposal Decision Flowchart
The following diagram illustrates the decision-making process for the proper disposal of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid and associated waste.
Caption: Decision workflow for the disposal of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid.
Conclusion
The responsible disposal of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid is paramount for maintaining a safe laboratory environment and ensuring environmental protection. By adhering to the procedures outlined in this guide, which are grounded in regulations from bodies such as the EPA and OSHA, researchers can manage this chemical waste stream effectively and compliantly. Always consult your institution's specific Chemical Hygiene Plan and your EHS department for any additional local requirements.
References
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
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The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]
-
OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Binghamton University. [Link]
-
Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental. [Link]
-
Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety. [Link]
-
Safety Data Sheet. (Generic example, illustrating typical content). [Link]
-
6-CHLORO-2-(4-PROPOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID. NextSDS. [Link]
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Laboratory chemical waste disposal guidelines. University of Otago. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
Procedure for disposing of hazardous waste. Massachusetts Institute of Technology. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
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Personal protective equipment for handling 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid
As a Senior Application Scientist, I frequently observe that laboratory incidents involving novel halogenated heterocycles stem from a fundamental misunderstanding of their physicochemical properties. 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid (C19H16ClNO3, MW: 341.8 g/mol )[1] is not merely a generic powder; it is a highly lipophilic, halogenated organic acid.
When designing a safety and operational protocol for this compound, we must move beyond generic safety data sheets and engineer a self-validating workflow based on its specific molecular liabilities.
Physicochemical Hazard Profiling & Causality
Quinoline-4-carboxylic acid derivatives are universally classified under the Globally Harmonized System (GHS) as skin irritants (Skin Irrit. 2, H315), serious eye irritants (Eye Irrit. 2, H319), and respiratory tract irritants (STOT SE 3, H335)[2][3][4]. Understanding why these hazards exist is critical for effective mitigation:
-
Dermal Penetration: The quinoline core acts as a mild base, while the carboxylic acid moiety provides acidic character, giving the molecule zwitterionic potential. The addition of the 6-chloro and 2-(3-propoxyphenyl) groups significantly increases the molecule's partition coefficient (LogP). If dissolved in permeation-enhancing solvents like DMSO, this extreme lipophilicity facilitates rapid transport of the irritating pharmacophore directly through the stratum corneum.
-
Respiratory Toxicity: As a dry powder, the compound poses a severe inhalation risk[3]. Halogenated powders frequently build static charge, leading to spontaneous aerosolization during weighing procedures, which directly targets the respiratory epithelium[4].
Quantitative Hazard & PPE Specification Matrix
According to the OSHA Personal Protective Equipment Standard (29 CFR § 1910.132) and Prudent Practices in the Laboratory, hazard assessments must dictate specific PPE selection to minimize exposure[5].
| Hazard Vector | GHS Classification | Required PPE Specification | Mechanistic Rationale |
| Dermal Exposure | Skin Irrit. 2 (H315) | Double-layered Nitrile Gloves (≥0.11 mm thickness) | The lipophilic 3-propoxyphenyl group enhances dermal penetration. Double gloving prevents breakthrough if handling DMSO solutions. |
| Ocular Exposure | Eye Irrit. 2 (H319) | ANSI Z87.1 Chemical Splash Goggles | Protects against micro-droplet aerosolization during sonication or pipetting of the acidic solution. |
| Inhalation | STOT SE 3 (H335) | N95 Particulate Respirator or Fume Hood (Face velocity: 0.4-0.5 m/s) | The fine powder form is highly susceptible to static-induced aerosolization, irritating the respiratory tract. |
| Systemic/Clothing | General Precaution | Flame-resistant, fluid-impermeable lab coat | Prevents the halogenated compound from embedding in woven fabrics and causing chronic exposure. |
Self-Validating Solubilization Protocol
To ensure absolute safety, every operational step must include a validation check before proceeding to the next phase.
Step 1: Environmental Verification
-
Action: Verify the chemical fume hood face velocity is between 80-100 feet per minute (fpm) (0.4-0.5 m/s).
-
Validation: Check the digital monitor; do not proceed if the alarm is active or the flow is out of spec[5].
Step 2: Static Mitigation
-
Action: Discharge the microbalance and the compound vial using an anti-static ionizer for 10 seconds.
-
Validation: Observe the powder. If it clings to the sides of the vial or the spatula, an electrostatic field is still present. Re-apply the ionizer.
Step 3: Mass Transfer
-
Action: Using a disposable, conductive polypropylene spatula, transfer the required mass of C19H16ClNO3 into a pre-tared amber glass vial. (Amber glass prevents potential photo-degradation of the quinoline core).
-
Validation: The analytical balance must stabilize within 3 seconds; drifting indicates dangerous air currents or residual static interference.
Step 4: Closed-System Solubilization
-
Action: Pipette the carrier solvent (e.g., anhydrous DMSO) directly into the vial while still inside the hood. Cap the vial tightly with a PTFE-lined septum cap.
-
Validation: Invert the vial once to ensure the seal is fluid-tight before removing it from the hood.
Step 5: Agitation
-
Action: Sonicate in a closed water bath.
-
Validation: Hold the sealed vial against a light source. Complete transparency without particulate scattering confirms full dissolution, allowing safe transport to the assay station without opening the system.
Spill Response & Halogenated Disposal Plan
-
Minor Powder Spill (<50 mg): Do not dry sweep, as this induces aerosolization and exacerbates STOT SE 3 respiratory risks[2]. Action: Cover the spill with absorbent pads dampened with 70% isopropanol to suppress dust. Carefully scoop the pads into a secondary containment bag.
-
Chemical Disposal: Due to the 6-chloro substitution, this compound must never be routed to standard organic waste. Action: Segregate strictly into Halogenated Organic Solid Waste . Causality: Incineration of halogenated compounds under non-optimized (low-temperature) conditions can generate highly toxic polychlorinated dibenzodioxins (PCDDs). Proper segregation ensures the waste is routed to specialized high-temperature incineration facilities.
Operational Safety Workflow
Operational safety and handling workflow for halogenated quinoline derivatives.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10243, 4-Quinolinecarboxylic acid." PubChem, [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version, National Academies Press (US), 2011. [Link]
-
Occupational Safety and Health Administration. "Personal Protective Equipment." OSHA 29 CFR 1910.132, [Link]
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- 2. 4-キノリンカルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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